molecular formula C10H7NO3 B7885867 alpha-Cyano-3-hydroxycinnamicacid

alpha-Cyano-3-hydroxycinnamicacid

Cat. No.: B7885867
M. Wt: 189.17 g/mol
InChI Key: HPLNTJVXWMJLNJ-YWEYNIOJSA-N
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Description

2-cyano-3-(3-hydroxyphenyl)-2-propenoic acid is a hydroxycinnamic acid.

Properties

IUPAC Name

(Z)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLNTJVXWMJLNJ-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C(/C#N)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54673-07-3
Record name Alpha-cyano-m-hydroxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

alpha-cyano-3-hydroxycinnamic acid molar mass and formula

Technical Profile: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -Cyano-3-Hydroxycinnamic Acid[1][2][3][4][5][6]

Executive Summary & Chemical Identity[6][7]

While often confused with its structural isomer


-cyano-4-hydroxycinnamic acid (CHCA/HCCA)
Core Chemical Data
ParameterValue
Chemical Name

-Cyano-3-hydroxycinnamic acid
IUPAC Name (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid
Molecular Formula

Molar Mass 189.17 g/mol
CAS Registry Number 54673-07-3
Appearance Pale yellow crystalline solid
Melting Point ~222 °C
Solubility Soluble in Ethanol, DMSO, DMF; sparingly soluble in water
Isomeric Distinction: 3-CHCA vs. 4-CHCA

In drug development and analytical chemistry, distinguishing between the meta (3-) and para (4-) isomers is critical due to their differing electronic resonance structures and biological activities.

Featurengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Cyano-3 -hydroxycinnamic Acid

-Cyano-4 -hydroxycinnamic Acid
Hydroxyl Position Meta (Position 3)Para (Position 4)
CAS Number 54673-07-328166-41-8
Primary Application Pharma Intermediate, UV PhotoprotectionMALDI-TOF MS Matrix (Peptides/Proteins)
Resonance Effect OH group has weaker resonance overlap with the conjugated system.OH group strongly donates electrons into the conjugated system (push-pull effect).
UV Absorption

shifts due to meta substitution.

~337 nm (matches

laser).

Critical Insight (MALDI-TOF Context): If you are sourcing this compound for Mass Spectrometry, verify your requirements. The 4-isomer is the standard matrix because the para-hydroxyl group facilitates efficient proton transfer and energy absorption at 337 nm. The 3-isomer is generally considered a poor matrix due to inefficient ionization pathways derived from its meta-substitution pattern.

Synthesis Workflow: Knoevenagel Condensation

The synthesis of

Knoevenagel condensation
Mechanistic Pathway (DOT Visualization)

Knoevenagel_Synthesiscluster_conditionsReaction ConditionsAldehyde3-Hydroxybenzaldehyde(Substrate)IntermediateAldol Intermediate(Transient)Aldehyde->IntermediateNucleophilic AttackCyanoAcidCyanoacetic Acid(Active Methylene)CyanoAcid->Intermediate+ Base (Deprotonation)BaseCatalyst(Piperidine/Ammonium Acetate)Base->IntermediateProductα-Cyano-3-hydroxycinnamic Acid(Solid Precipitate)Intermediate->Product- H2O (Dehydration)Reflux in Toluene/EthanolReflux in Toluene/EthanolTemp: 80-110°CTemp: 80-110°C

Figure 1: Logical flow of the Knoevenagel condensation synthesis for

Experimental Protocol: Synthesis of

-Cyano-3-Hydroxycinnamic Acid

Objective: Isolate high-purity 3-CHCA for use as a synthetic intermediate.

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • Ammonium acetate (0.1 eq) or Piperidine (catalytic drops)

  • Solvent: Toluene or Ethanol

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 3-hydroxybenzaldehyde and cyanoacetic acid in the solvent.

  • Catalysis: Add the catalyst (Ammonium acetate or Piperidine).

  • Reflux: Heat the mixture to reflux.

    • Causality: Reflux provides the activation energy for the condensation. If using toluene, the Dean-Stark trap removes the water byproduct, driving the equilibrium toward the product (Le Chatelier’s principle).

  • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) until the aldehyde spot disappears.

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, acidify slightly with dilute HCl to protonate the carboxylate and induce precipitation.

  • Purification: Filter the solid and recrystallize from ethanol/water to remove unreacted aldehyde and catalyst residues.

  • Validation: Confirm identity via melting point (~222°C) and

    
    H-NMR.
    
Applications in Drug Development[6][10]

While the 4-isomer dominates proteomics, the 3-isomer is a versatile scaffold in medicinal chemistry.

  • MCT Inhibition (Monocarboxylate Transporters): Cinnamic acid derivatives, including cyanocinnamic acids, are studied as inhibitors of MCTs (specifically MCT1 and MCT4).[1] These transporters are critical for lactate efflux in glycolytic cancer cells (Warburg effect).

    • Mechanism:[2] The

      
      -cyano and carboxylic acid moieties mimic the substrate (lactate/pyruvate), blocking the transporter pore.
      
    • Note: The 4-isomer is the more potent standard inhibitor, but the 3-isomer is used in Structure-Activity Relationship (SAR) studies to map the binding pocket requirements.

  • Antioxidant & Photoprotection: The phenolic hydroxyl group at the meta position allows for radical scavenging, though less effectively than para or ortho positions due to resonance stabilization limits. However, the conjugated double bond system (

    
    ) provides significant UV absorption, making it a candidate for sunscreen formulations or UV-stabilizing additives in polymers.
    
References
  • National Institute of Standards and Technology (NIST).

    
    -Cyano-3-hydroxycinnamic acid - Gas Phase Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[3]
    [Link]
    
  • Beavis, R. C., & Chait, B. T. (1992).[4] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[4][1][2][5] Organic Mass Spectrometry. (Cited for comparative context regarding the 4-isomer standard).
    [Link][4]
    
  • Halestrap, A. P. (1975). The mitochondrial pyruvate carrier: Kinetics and specificity for substrates and inhibitors.[1][2] Biochemical Journal.[1][2] (Foundational work on cyanocinnamic acids as transporter inhibitors). [Link]

pKa values of alpha-cyano-3-hydroxycinnamic acid

Physicochemical Profile: pKa Values of -Cyano-3-Hydroxycinnamic Acid[1][2][3][4]

Part 1: Executive Technical Summary[1][3][4]


-Cyano-3-hydroxycinnamic acid

12341234

The acidity (pKa) of these compounds is governed by two ionizable groups:

  • The Carboxylic Acid (

    
    ):  Highly acidic due to the electron-withdrawing 
    
    
    -cyano group.[1][2][3][4]
  • The Phenolic Hydroxyl (

    
    ):  Weakly acidic, influenced by ring substitution patterns.[2][3][4]
    
Comparative pKa Data Table
Parameter

-Cyano-3-Hydroxycinnamic Acid (3-OH)

-Cyano-4-Hydroxycinnamic Acid (4-OH)
Significance
Carboxyl

~2.1 – 2.3 (Predicted)2.5 – 2.8 (Experimental)3-OH is slightly more acidic due to lack of resonance donation.[1][2][3][4]
Phenolic

~8.8 – 9.2 (Predicted)8.5 – 9.0 (Experimental)Both act as mono-anions at physiological pH (7.4).[1][2][3][4]
LogP ~1.41.4Similar lipophilicity; distinct binding kinetics.[2][3][4]
Primary State (pH 7.4) Anionic (Carboxylate)Anionic (Carboxylate)Critical for MCT1/MCT4 active site recognition.[1][2][3][4]

*Note: Experimental data for the specific 3-hydroxy isomer is scarce in open literature.[1][2][3][4] Values are derived using Hammett Substituent Constants (

1234

Part 2: Structural Logic & Hammett Analysis[1][3]

To understand the pKa difference between the 3-hydroxy and 4-hydroxy isomers, one must analyze the electronic effects of the substituents on the cinnamic acid backbone.[1][2][3]

The -Cyano Effect (The "Acidifier")

The presence of the cyano group (-CN) at the alpha position is the dominant factor for both isomers.[1][2][3]

  • Mechanism: The -CN group is strongly electron-withdrawing (-I effect).[1][2][3][4] It stabilizes the carboxylate anion (

    
    ) by dispersing the negative charge.[1][2][3][4]
    
  • Result: It shifts the pKa of cinnamic acid from 4.44 down to the 2.0–2.8 range.[2][3][4]

The Hydroxyl Positional Effect (3-OH vs. 4-OH)

The difference between the two isomers lies in how the hydroxyl group interacts with the conjugated system.[1][2][3]

  • 4-Hydroxy (Para):

    • Effect: Electron Donating by Resonance (+R) > Electron Withdrawing by Induction (-I).[1][2][3][4]

    • Outcome: The lone pairs on the oxygen donate electron density into the ring and toward the carboxyl group.[2][3][4] This destabilizes the carboxylate anion, making the proton harder to remove.[2][3][4]

    • Result: Higher pKa (~2.5).

  • 3-Hydroxy (Meta):

    • Effect: Electron Withdrawing by Induction (-I) only.[1][2][3][4] Resonance effects cannot propagate effectively from the meta position to the carboxyl tail.[1][2][3][4]

    • Outcome: The hydroxyl group withdraws electron density, slightly stabilizing the carboxylate anion.[2][3][4]

    • Result: Lower pKa (~2.1).

Visualization: Electronic Effects Pathway[1][2][3][4]

HammettAnalysiscluster_legendElectronic EffectsLegend1Electron Withdrawing (-I)Legend2Electron Donating (+R)RootCinnamic Acid Backbone(pKa ~ 4.44)AlphaCNAdd Alpha-Cyano Group(Strong -I Effect)Root->AlphaCNBranchPositional IsomerismAlphaCN->BranchIso44-Hydroxy (Para)(+R Dominates)Branch->Iso4Para-SubstitutionIso33-Hydroxy (Meta)(-I Dominates)Branch->Iso3Meta-SubstitutionResult4Destabilized AnionpKa ~ 2.5 (Less Acidic)Iso4->Result4Result3Stabilized AnionpKa ~ 2.1 (More Acidic)Iso3->Result3

Figure 1: Mechanistic flow of substituent effects on the acidity of

Part 3: Experimental Determination Protocol

Since specific literature values for the 3-hydroxy isomer are rare, researchers must validate these values experimentally.[1][2][3][4] The following protocol uses Spectrophotometric Titration , which is superior to potentiometric methods for compounds with low solubility and overlapping UV chromophores.

Protocol: UV-Vis Spectrophotometric pKa Determination

Objective: Determine



Reagents:

  • Analyte:

    
    -Cyano-3-hydroxycinnamic acid (pure).[1][2][3][4]
    
  • Buffer System: Universal Buffer (Britton-Robinson) covering pH 1.5 to 11.0.[1][2][3][4]

  • Solvent: 5% Methanol/Water (to ensure solubility while minimizing dielectric constant shifts).[2][3][4]

Workflow:

  • Stock Preparation:

    • Dissolve 10 mg of analyte in 1 mL methanol.[2][3][4]

    • Dilute to 100 µM in the starting buffer (pH 1.5).

  • Spectral Scanning:

    • Acquire baseline UV spectrum (200–400 nm).[2][3][4] The protonated form (neutral) will show a specific

      
       (likely ~320-340 nm).[1][2][3][4]
      
    • Titrate with NaOH to increase pH in 0.5 unit increments.[2][3][4]

  • Data Analysis (Isosbestic Points):

    • Overlay spectra.[2][3][4] You will observe distinct shifts:

      • Transition 1 (pH 1–4): Carboxyl deprotonation.[2][3][4] Watch for a bathochromic shift (red shift) in the primary peak.[2][3][4]

      • Transition 2 (pH 8–10): Phenolic deprotonation.[2][3][4] Watch for the emergence of a phenolate band (often >350 nm).[2][3][4]

  • Calculation:

    • Plot Absorbance at

      
       vs. pH.[2][3][4]
      
    • Fit the data to the Henderson-Hasselbalch equation using a non-linear regression model (e.g., GraphPad Prism or Python scipy.optimize).[1][2][3][4]

1234

Part 4: Implications for Research

Drug Development (MCT Inhibition)

Monocarboxylate Transporters (MCT1/MCT4) recognize substrates based on a specific pharmacophore: an anionic carboxylate head group and a hydrophobic tail.[2][3][4]

  • Physiological State: At pH 7.4, both 3-OH and 4-OH isomers exist almost exclusively as the mono-anionic carboxylate .[1][2][3][4]

  • Binding Affinity: While the ionization state is identical, the shape of the 3-hydroxy isomer differs.[2][3][4] The 4-hydroxy isomer mimics the linear structure of pyruvate/lactate more closely.[1][2][3][4] The 3-hydroxy isomer introduces a "kink," which may alter binding affinity (

    
    ) or selectivity between MCT1 and MCT4.[1][2][3][4]
    
MALDI-TOF Mass Spectrometry

The 4-hydroxy isomer (

1234
  • Proton Transfer: The matrix must be acidic enough to donate a proton to the peptide analyte in the gas phase.[2][3][4]

  • 3-OH Potential: With a lower predicted

    
     (~2.1 vs 2.5), the 3-hydroxy isomer is a stronger acid.[1][2][3][4]
    
    • Hypothesis: It may be a "hotter" matrix, potentially causing more in-source decay (ISD) or fragmentation of labile analytes compared to standard CHCA.[1][2][3][4]

Diagram: Biological & Analytical Context[1][3][4][5]

Contextcluster_PharmaDrug Development (pH 7.4)cluster_MALDIMALDI-MS (Solid State/Gas Phase)CompoundAlpha-Cyano-3-OH-Cinnamic AcidState1Mono-Anion (COO-)Compound->State1DissociationState2Proton Donor (COOH)Compound->State2Co-CrystallizationTargetTarget: MCT1 / MCT4State1->TargetIonic BindingEffectInhibits Lactate TransportTarget->EffectAnalytePeptide Analyte (P)State2->AnalyteProton TransferResultIonization [P+H]+Analyte->Result

Figure 2: Functional roles of the molecule in physiological (aqueous) vs. analytical (vacuum) environments.[1][2][3][4]

References

  • Beavis, R. C., & Chait, B. T. (1992).[1][2][3][4]

    
    -Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[1][2][3][4][5][6][7][8][9] Organic Mass Spectrometry.[2][3][4] Link[1][2][3][4]
    
  • Halestrap, A. P. (1975).[2][3][4] The mitochondrial pyruvate carrier.[2][3][4][5][9] Kinetics and specificity for substrates and inhibitors.[1][2][3][4] Biochemical Journal.[2][3][4][5] Link (Foundational work on

    
    -cyano-cinnamate inhibition).[1][2][3][4]
    
  • NIST Chemistry WebBook.

    
    -Cyano-3-hydroxycinnamic acid (CAS 54673-07-3).[1][2][3][4]Link[1][2][3][4]
    
  • Hansch, C., et al. (1991).[1][2][3][4] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[2][3][4] Link (Source for

    
     values used in prediction).[1][2][3][4]
    
  • Ocker, S. J., et al. (2025).[1][2][3][4] Monocarboxylate Transporter Inhibitors as Potential Anticancer Agents.[2][3][4] NIH/PubMed.[1][2][3][4] Link (Context for inhibitor design templates).

proton affinity of alpha-cyano-3-hydroxycinnamic acid

Technical Deep Dive: Proton Affinity of -Cyano-3-Hydroxycinnamic Acid

Focus: Thermodynamic Ionization Control in MALDI-MS

Executive Summary & Isomer Distinction

In Matrix-Assisted Laser Desorption/Ionization (MALDI), the proton affinity (PA) of the matrix is the thermodynamic gatekeeper of analyte ionization. While


-cyano-4-hydroxycinnamic acid (4-CHCA)

-cyano-3-hydroxycinnamic acid (3-CHCA)

This guide addresses the specific request for 3-CHCA . Note that in many commercial contexts, "CHCA" refers to the 4-isomer. The 3-isomer is a distinct chemical entity (CAS 54673-07-3) with a lower proton affinity than the 4-isomer, making it a "hotter" proton donor. This characteristic is critical for ionizing low-basicity analytes that fail with standard matrices.

Thermodynamic Principles: The Hammett Control

The proton affinity of cinnamic acid derivatives is governed by the electron-donating or withdrawing nature of the substituents on the phenyl ring. The difference between 3-CHCA and 4-CHCA is not merely structural; it is energetic.

Theoretical PA Prediction

The protonation site for cyano-cinnamic acids is the carbonyl oxygen (


  • 4-CHCA (Para-OH): The hydroxyl group is in the para position.

    • 
       (Strongly Electron Donating via Resonance).
      
    • Effect: Stabilizes the positive charge on the protonated carbonyl. High PA.

  • 3-CHCA (Meta-OH): The hydroxyl group is in the meta position.

    • 
       (Weakly Electron Withdrawing / Non-Resonant).
      
    • Effect: Destabilizes the positive charge relative to the para-isomer. Lower PA.

Thermodynamic Consequence:

Because 3-CHCA holds its proton less tightly than 4-CHCA, it is thermodynamically more favorable for 3-CHCA to transfer a proton to an analyte. This makes 3-CHCA a superior matrix for analytes with lower gas-phase basicities (GB).

Comparative Data Table

Values estimated based on substituent effects and analogous Cl-CCA data.

Parameter

-Cyano-4-hydroxy (Standard)

-Cyano-3-hydroxy (Target)
Impact on MALDI
Substituent Position Para (4)Meta (3)Resonance vs. Inductive control
Hammett Constant (

)
-0.37 (Donating)+0.12 (Withdrawing)3-isomer is more acidic (gas phase)
Est. Proton Affinity ~840 - 850 kJ/mol~810 - 830 kJ/mol 3-CHCA is a better proton donor
Ionization Regime Soft (High Survivor Yield)Harder (Enhanced Proton Transfer)3-CHCA ionizes difficult peptides
Analytes Standard Peptides/ProteinsLow-Basicity Peptides, DisulfidesComplementary coverage

Mechanistic Visualization

The following diagram illustrates the "Gas-Phase Proton Transfer" model. The efficiency of the reaction depends on the

Gcluster_0Thermodynamic ControlMatrixH[Matrix-H]+ (Excited)Complex[Matrix-H...Analyte]+ Collision ComplexMatrixH->ComplexCollisionAnalyteAnalyte (Neutral)Analyte->ComplexProductsMatrix (Neutral) + [Analyte-H]+Complex->ProductsProton Transfer(Favored if PA(Analyte) > PA(Matrix))Note3-CHCA has lower PA than 4-CHCA.Therefore, ΔG is more negative.Reaction shifts RIGHT.

Caption: Energetics of MALDI ionization. 3-CHCA lowers the energy barrier for proton transfer to the analyte.[1][2]

Experimental Protocol: Measuring Proton Affinity

Since the exact experimental PA value for 3-CHCA is not standard in databases, researchers must determine it empirically using the Kinetic Method (Cooks' Method). This protocol is self-validating because it relies on internal reference standards.

The Kinetic Method (ESI-MS/MS)

Objective: Determine PA by comparing the dissociation of a proton-bound dimer

Materials:

  • Analyte (M):

    
    -cyano-3-hydroxycinnamic acid (10 µM in 50:50 MeOH:H2O).
    
  • Reference Bases (

    
    ):  A series of amines with known PA values (e.g., Pyridine, Aniline, Benzylamine) spanning the range 800–900 kJ/mol.
    
  • Instrument: Q-TOF or Ion Trap Mass Spectrometer with ESI source.

Workflow:

  • Solution Prep: Mix 3-CHCA (M) with a Reference Base (

    
    ) in a 1:1 molar ratio.
    
  • Ion Generation: Infuse into ESI source in positive mode.

  • Dimer Isolation: Isolate the proton-bound heterodimer

    
    .
    
  • CID Fragmentation: Apply Collision Induced Dissociation (CID) energy to fragment the dimer.

    • Pathway 1:

      
      
      
    • Pathway 2:

      
      
      
  • Data Analysis:

    • Measure the intensity ratio

      
      .
      
    • Plot

      
       vs. 
      
      
      .
    • The X-intercept (where

      
      ) represents the point where 
      
      
      .

Validation Check:

  • If

    
     is consistently higher than 
    
    
    , the Matrix has a higher PA than the reference base.
  • If

    
     dominates, the reference base has a higher PA.
    
  • The crossover point gives the precise PA value of 3-CHCA.

Synthesis & Purity Considerations

When sourcing or synthesizing 3-CHCA for these sensitive thermodynamic measurements, purity is paramount.

  • Isomer Contamination: Commercial 3-CHCA may contain traces of 4-CHCA. Since 4-CHCA has a higher PA, it will suppress the signal of 3-CHCA in positive mode (proton scavenging).

  • Purification: Recrystallization from ethanol/water is recommended.

  • Verification: Use NMR (

    
    ) to confirm the meta-substitution pattern (look for the singlet/triplet splitting characteristic of meta vs the doublet/doublet of para).
    

References

  • Beavis, R. C., et al. (1992). "

    
    -Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry." Organic Mass Spectrometry. Link
    
  • Jaskolla, T. W., et al. (2008). "4-Chloro-

    
    -cyanocinnamic acid is an advanced, rationally designed MALDI matrix." PNAS. Link
    
    • Establishes the principle that electron-withdrawing groups (lower PA)
  • Cooks, R. G., et al. (2004). "Estimation of the proton affinity values of fifteen matrix-assisted laser desorption/ionization matrices under electrospray ionization conditions using the kinetic method." Journal of the American Society for Mass Spectrometry. Link

  • NIST Chemistry WebBook. "

    
    -Cyano-3-hydroxycinnamic acid Spectral Data." Link
    

The Thermal Stability of α-Cyano-4-Hydroxycinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Unseen Variable in MALDI-MS

In the realm of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), alpha-cyano-4-hydroxycinnamic acid (α-CHCA) is a cornerstone matrix, particularly for the analysis of peptides and small proteins.[1][2] Its ability to efficiently absorb laser energy and facilitate the soft ionization of analytes has made it an indispensable tool in proteomics and drug discovery. However, beneath its well-established utility lies a critical parameter that is often overlooked: its thermal stability. The integrity of α-CHCA is not absolute and is susceptible to degradation under various conditions, a factor that can significantly impact the quality, reproducibility, and interpretation of mass spectrometry data. This guide provides an in-depth exploration of the thermal stability of α-CHCA, offering researchers, scientists, and drug development professionals a comprehensive understanding of its degradation pathways, the analytical consequences, and strategies for mitigation. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower users to harness the full potential of α-CHCA while ensuring the scientific rigor of their findings.

Physicochemical Properties and Recommended Handling of α-CHCA

α-Cyano-4-hydroxycinnamic acid is a yellow crystalline powder with a molecular weight of 189.17 g/mol .[3][4] Its efficacy as a MALDI matrix is intrinsically linked to its chemical structure, which facilitates strong absorption of ultraviolet light, typically from a nitrogen laser at 337 nm.[1]

Table 1: Key Physicochemical Properties of α-Cyano-4-Hydroxycinnamic Acid

PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₃[3]
Molecular Weight 189.17 g/mol [4]
Appearance White to yellow crystalline powder[4]
Melting Point 245-250 °C[4]
Solubility Soluble in methanol, acetonitrile; slightly soluble in water.[1]
Storage Temperature 2-8 °C, protected from light and moisture.[5]

Proper storage and handling are paramount to preserving the integrity of α-CHCA. It is recommended to store the solid compound in a cool (2-8°C), dry, and dark environment in a tightly sealed container.[5] Exposure to light, heat, and humidity can accelerate its degradation. For solutions, it is advisable to prepare them fresh and store them at low temperatures (-20°C or -80°C) for short periods, aliquoted to avoid repeated freeze-thaw cycles.[6]

The Mechanism of Thermal Decomposition

The thermal instability of α-CHCA becomes particularly relevant at elevated temperatures, such as those that might be encountered during improper storage or certain sample preparation techniques. The primary mechanism of thermal degradation for α-CHCA is decarboxylation .

Upon heating to its melting point, α-CHCA undergoes the loss of a molecule of carbon dioxide (CO₂) from its carboxylic acid group. This process leads to the formation of trans/cis-4-hydroxyphenylacetonitrile as the major degradation product. This reaction fundamentally alters the chemical nature of the matrix, impacting its co-crystallization with analytes and its ionization efficiency.

CHCA α-Cyano-4-hydroxycinnamic acid Heat Heat (≥ Melting Point) CHCA->Heat Degradation_Product trans/cis-4-Hydroxyphenylacetonitrile Heat->Degradation_Product Decarboxylation CO2 Carbon Dioxide (CO₂) Heat->CO2

Caption: Thermal decomposition pathway of α-CHCA.

Analytical Consequences of α-CHCA Degradation

The degradation of α-CHCA is not merely a chemical curiosity; it has tangible and often detrimental effects on MALDI-MS analysis. These consequences can range from subtle shifts in data quality to complete analytical failure.

Formation of Matrix Clusters and Adducts

One of the most common manifestations of α-CHCA instability, exacerbated by factors such as the presence of alkali salts, is the formation of matrix clusters and adducts.[7][8] These are ions of the matrix material itself, or the matrix complexed with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, that appear in the low mass-to-charge (m/z) region of the mass spectrum. These signals can be intense and can suppress the signals of low-abundance analytes, particularly peptides with masses below 1200 Da.[7] The degradation products of α-CHCA can also contribute to this chemical noise, further complicating spectral interpretation.

Reduced Sensitivity and Signal Suppression

The presence of degradation products and an increased abundance of matrix clusters can lead to a significant reduction in the sensitivity of the MALDI-MS experiment.[8] This is due to several factors, including:

  • Competition for Ionization: Matrix-related ions compete with analyte ions for charge during the desorption/ionization process.

  • Disrupted Co-crystallization: The presence of impurities can interfere with the optimal incorporation of the analyte into the matrix crystals, leading to poor ionization efficiency.

  • Ion Suppression: The high abundance of matrix-related ions can saturate the detector, leading to the suppression of lower-intensity analyte signals.

Compromised Reproducibility

The extent of α-CHCA degradation can vary depending on the age of the matrix, storage conditions, and even the specific batch. This variability can lead to poor reproducibility of MALDI-MS results, making it difficult to compare data across different experiments or laboratories.

Methodologies for Assessing Thermal Stability

To quantitatively assess the thermal stability of α-CHCA and other chemical compounds, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an invaluable tool for determining the temperature at which a compound begins to decompose.

Experimental Protocol for TGA of α-CHCA:

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of α-CHCA powder into a clean, tared TGA crucible (typically alumina or platinum).

  • Loading the Sample: Place the crucible onto the TGA balance.

  • Setting Experimental Parameters:

    • Purge Gas: Use an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.

  • Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

  • Data Analysis: The resulting TGA thermogram will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The onset temperature of this mass loss corresponds to the decomposition temperature of α-CHCA.

cluster_0 TGA Workflow A Weigh 5-10 mg α-CHCA B Place in TGA Crucible A->B C Load into TGA B->C D Set Parameters (N₂ Purge, 10°C/min ramp) C->D E Run Experiment D->E F Analyze Mass Loss vs. Temperature E->F

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and crystallization, as well as to study decomposition kinetics.

Experimental Protocol for DSC of α-CHCA:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of α-CHCA powder into a clean, tared aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to contain any volatile decomposition products. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Loading the Sample: Place the sample and reference pans into the DSC cell.

  • Setting Experimental Parameters:

    • Purge Gas: Use an inert gas such as nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 280°C at a heating rate of 10°C/min.

  • Data Acquisition: Initiate the experiment and record the heat flow as a function of temperature.

  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of α-CHCA. Any exothermic or endothermic events following the melting peak may be indicative of decomposition.

cluster_1 DSC Workflow G Weigh 2-5 mg α-CHCA H Seal in Aluminum Pan G->H I Load Sample & Reference H->I J Set Parameters (N₂ Purge, 10°C/min ramp) I->J K Run Experiment J->K L Analyze Heat Flow vs. Temperature K->L

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Degradation Products and Their Detection

As previously mentioned, the primary thermal degradation product of α-CHCA is 4-hydroxyphenylacetonitrile. The presence of this and other degradation products can be detected using mass spectrometry. The mass spectrum of 4-hydroxyphenylacetonitrile will exhibit a molecular ion peak corresponding to its molecular weight (133.15 g/mol ).[9] In a MALDI-MS experiment where α-CHCA has undergone degradation, one might observe ions corresponding to the degradation products and their adducts in the low m/z region, contributing to the chemical noise.

Practical Implications and Mitigation Strategies

Understanding the thermal stability of α-CHCA allows for the implementation of strategies to minimize its degradation and mitigate its negative effects on MALDI-MS analysis.

Table 2: Mitigation Strategies for α-CHCA Degradation and Matrix-Related Interferences

StrategyRationaleImplementationSource(s)
Proper Storage Minimize exposure to heat, light, and moisture to slow down degradation.Store solid α-CHCA at 2-8°C in a dark, dry environment. Prepare solutions fresh and store at -20°C or -80°C in aliquots.[5][6]
Use of Additives Suppress the formation of alkali adducts and matrix clusters.Add ammonium salts such as ammonium phosphate or diammonium citrate to the matrix solution.[1]
On-Plate Washing Remove excess matrix and salts that can interfere with analysis.After co-crystallization of the sample and matrix on the MALDI target, gently wash the spot with a small volume of cold, deionized water.[8]
Recrystallization Purify aged or discolored α-CHCA to remove degradation products.Dissolve the α-CHCA in a minimal amount of a suitable hot solvent and allow it to cool slowly to form pure crystals.[1]

Conclusion: Towards More Robust and Reliable MALDI-MS

The thermal stability of α-cyano-4-hydroxycinnamic acid is a critical yet often underestimated factor in the success of MALDI-MS experiments. By understanding the mechanisms of its degradation, the resulting analytical consequences, and the strategies for mitigation, researchers can significantly improve the quality, sensitivity, and reproducibility of their data. Adherence to proper storage and handling protocols, coupled with the judicious use of additives and purification techniques, will ensure that this workhorse of a matrix continues to provide reliable and insightful results in the demanding fields of proteomics and drug development. This guide serves as a foundational resource for achieving this goal, promoting a deeper understanding of the materials that underpin our analytical endeavors.

References

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue University.
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The Enduring Legacy of Cinnamic Acid Derivatives in MALDI Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has revolutionized the analysis of biomolecules, and at the heart of this technique lies the matrix. Among the myriad of compounds explored, derivatives of cinnamic acid have established themselves as the cornerstone for the analysis of peptides and proteins. This in-depth technical guide delves into the history, theory, and practical application of these critical matrices. We will explore the pioneering work that led to their discovery, dissect the physicochemical properties that underpin their success, and provide field-proven protocols for their effective use. This guide is intended to serve as a comprehensive resource for both seasoned researchers and newcomers to the field, offering insights into the causality behind experimental choices and providing a framework for robust and reproducible MALDI-MS analysis.

The Genesis of a Revolution: A Historical Perspective

The journey to analyzing large biomolecules by mass spectrometry was fraught with challenges, primarily the difficulty of getting large, non-volatile molecules into the gas phase without fragmentation. The late 1980s marked a turning point with the independent development of "soft" ionization techniques.

The term Matrix-Assisted Laser Desorption/Ionization (MALDI) was first coined in 1985 by Franz Hillenkamp and Michael Karas.[1] Their early work, along with the concurrent research by Koichi Tanaka, who was awarded a share of the 2002 Nobel Prize in Chemistry for his work, laid the foundation for modern MALDI-MS.[2][3][4] Tanaka's method utilized a mixture of ultra-fine cobalt powder and glycerol, while Hillenkamp and Karas explored organic matrices.[5]

A significant breakthrough came with the introduction of cinnamic acid derivatives by Beavis and Chait.[6] These small organic molecules, possessing strong absorption in the UV range, proved to be highly effective at transferring energy from the laser to the analyte, leading to gentle desorption and ionization. This discovery opened the door to the routine analysis of proteins and peptides with unprecedented sensitivity and accuracy.

MALDI_Development_Timeline cluster_Pioneers Pioneering Work (1985-1988) cluster_Cinnamic_Acid The Rise of Cinnamic Acid Derivatives 1985 1985 Hillenkamp & Karas Coin the term 'MALDI' 1987 1987 Koichi Tanaka 'Ultra fine metal plus liquid matrix' method 1985->1987 Early Developments 1988 1988 Hillenkamp & Karas Ionization of proteins >10 kDa 1987->1988 Demonstrating High Mass Analysis 1989 1989 Beavis & Chait Introduce Sinapinic and Ferulic Acid 1988->1989 Shift to Organic Matrices 1992 1992 Beavis, Chaudhary & Chait Introduce α-Cyano-4-hydroxycinnamic acid (CHCA) 1989->1992 Matrix Refinement

Caption: A timeline highlighting the key milestones in the development of MALDI and the introduction of cinnamic acid derivatives.

The Science of "Soft" Ionization: Mechanism of Cinnamic Acid Derivatives

The effectiveness of cinnamic acid derivatives as MALDI matrices stems from a unique combination of their chemical and physical properties. Understanding these properties is crucial for making informed decisions in experimental design.

Core Requirements for an Effective MALDI Matrix:

  • Strong Molar Absorptivity: The matrix must efficiently absorb the laser energy at the wavelength of the laser used (typically 337 nm for nitrogen lasers or 355 nm for Nd:YAG lasers). Cinnamic acid derivatives, with their aromatic rings and conjugated double bonds, exhibit strong UV absorption.[7]

  • Analyte Co-crystallization: The matrix must form a homogeneous solid solution with the analyte upon solvent evaporation. This ensures that the analyte molecules are isolated from each other and surrounded by an excess of matrix molecules. The quality of this co-crystallization directly impacts the reproducibility and quality of the resulting mass spectrum.[8]

  • Vacuum Stability: The matrix must be non-volatile under the high vacuum conditions of the mass spectrometer to prevent sample loss.[7]

  • Proton Donor/Acceptor Capability: The matrix plays a crucial role in the ionization process, primarily through proton transfer. In positive ion mode, the matrix donates a proton to the analyte, while in negative ion mode, it accepts a proton. The gas-phase basicity and proton affinity of the matrix are therefore critical parameters.[7]

  • Analyte Compatibility: The chemical properties of the matrix, such as hydrophobicity, should be compatible with the analyte to promote efficient co-crystallization and ionization.[9]

MALDI_Ionization_Process cluster_Process The MALDI Process SamplePrep 1. Sample & Matrix Co-crystallization Laser 2. Laser Irradiation (e.g., 337 nm) SamplePrep->Laser Analyte embedded in matrix Desorption 3. Matrix Sublimation & Analyte Desorption Laser->Desorption Energy Absorption Ionization 4. Proton Transfer in the Gas Phase Desorption->Ionization Gas Plume Formation MassAnalysis 5. Acceleration & Mass Analysis (Time-of-Flight) Ionization->MassAnalysis Ionized Analyte

Caption: A simplified workflow of the Matrix-Assisted Laser Desorption/Ionization (MALDI) process.

The Workhorses of Proteomics: A Comparative Look at Key Cinnamic Acid Derivatives

While numerous cinnamic acid derivatives have been investigated, three have emerged as the most widely used and trusted matrices in proteomics and related fields: α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid, and ferulic acid.

MatrixChemical StructureMolar Mass ( g/mol )Primary ApplicationsKey Characteristics & Causality
α-Cyano-4-hydroxycinnamic acid (CHCA) C₁₀H₇NO₃189.17Peptides and small proteins (< 30 kDa)[10]"Hard" Matrix: Imparts significant internal energy, leading to some in-source decay (fragmentation), which can be advantageous for post-source decay (PSD) analysis.[10] Its hydrophobicity makes it ideal for tryptic peptides.[9] Forms small, homogeneous crystals, resulting in good resolution.[8][10]
Sinapinic Acid C₁₁H₁₂O₅224.21Proteins and large biomolecules (> 10 kDa)[10][11]"Soft" Matrix: Transfers less internal energy to the analyte, minimizing fragmentation and preserving the integrity of large molecules.[10] Its larger crystal size can sometimes lead to "sweet spot" phenomena, requiring careful targeting.[8]
Ferulic Acid C₁₀H₁₀O₄194.18Peptides, proteins, and glycoproteinsA versatile matrix with properties intermediate to CHCA and sinapinic acid. It is often used when analyzing complex mixtures containing both peptides and smaller proteins.

In the Lab: Field-Proven Protocols and Methodologies

The success of a MALDI-MS experiment is heavily reliant on meticulous sample preparation. The goal is to achieve a homogeneous co-crystallization of the analyte and matrix.

Matrix Solution Preparation

General Considerations:

  • Purity: Always use high-purity matrices and solvents to avoid interfering peaks and ensure reproducibility.[12]

  • Freshness: Prepare matrix solutions fresh daily for optimal performance.[12]

  • Solvents: A typical solvent system is a mixture of acetonitrile (ACN) and water with a small amount of trifluoroacetic acid (TFA). The ACN promotes matrix solubility, while the TFA aids in analyte protonation.[12]

Protocol 1: Saturated α-Cyano-4-hydroxycinnamic acid (CHCA) Solution

  • Add approximately 10 mg of CHCA to a 1.5 mL microcentrifuge tube.

  • Add 1 mL of a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% trifluoroacetic acid (v/v/v).

  • Vortex vigorously for 1-2 minutes to create a saturated solution.

  • Centrifuge the tube for 30-60 seconds to pellet any undissolved matrix.

  • Carefully pipette the supernatant for use.[9]

Protocol 2: Sinapinic Acid Solution

  • Place a small amount of sinapinic acid in a 0.5 mL microcentrifuge tube (enough to cover the bottom).

  • Add 300 µL of a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% trifluoroacetic acid (v/v/v).

  • Vortex thoroughly to create a saturated solution.[12]

Sample Deposition Techniques

The choice of deposition technique can significantly impact the quality of the mass spectrum.

The Dried-Droplet Method:

This is the most common and straightforward method.

  • Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v) in a separate tube.

  • Pipette 0.5-1.0 µL of the mixture onto the MALDI target plate.

  • Allow the droplet to air-dry at room temperature, facilitating the co-crystallization of the matrix and analyte.

  • Once the solvent has completely evaporated, the sample is ready for analysis.

Dried_Droplet_Method cluster_Workflow Dried-Droplet Sample Preparation Mix 1. Mix Analyte and Matrix Solution (1:1) Spot 2. Deposit 0.5-1.0 µL onto MALDI Target Mix->Spot Homogeneous Mixture Dry 3. Air-Dry at Room Temperature Spot->Dry Co-crystallization Analyze 4. Analyze in Mass Spectrometer Dry->Analyze Solid Sample Spot

Caption: A workflow diagram of the dried-droplet method for MALDI sample preparation.

The Thin-Layer Method (for Sinapinic Acid):

This method can sometimes yield better results for proteins.

  • Spot 1 µL of the prepared sinapinic acid matrix solution onto the target plate and allow it to dry completely.

  • Spot 1 µL of the analyte solution on top of the dried matrix layer and let it dry.

  • Apply a second 1 µL layer of the matrix solution on top of the dried analyte (creating a "sandwich") and allow it to dry.

Troubleshooting and Best Practices

Even with established protocols, challenges can arise in MALDI-MS analysis. Here are some common issues and their solutions:

IssuePotential Cause(s)Troubleshooting Steps
Poor Signal Intensity or No Signal - Low sample concentration- Inefficient ionization- High salt concentration in the sample- Increase sample concentration.- Ensure the correct matrix is being used for the analyte.- Desalt the sample using a C18 ZipTip or dialysis.- Adjust laser power.
Low Resolution - Inhomogeneous crystal formation- "Sweet spot" phenomenon- Try a different sample deposition method (e.g., thin-layer).- Re-prepare the matrix solution.- Systematically scan the sample spot with the laser to find areas of optimal signal.
Matrix Cluster Peaks Obscuring Analyte Signals - Common with CHCA, especially in the low mass range- Use a matrix additive such as ammonium phosphate or citrate to suppress matrix cluster formation.[13]- Consider using a different matrix like DHB for low molecular weight analytes.[7]
Poor Shot-to-Shot Reproducibility - Heterogeneous sample spot- Optimize the co-crystallization process by adjusting solvent composition or drying speed.- Acquire spectra from multiple positions on the sample spot and average them.

The Future of Cinnamic Acid Derivatives in MALDI-MS

While cinnamic acid derivatives have been the workhorses of MALDI-MS for decades, research continues to refine and improve upon these foundational matrices. The development of new derivatives, such as 4-chloro-α-cyanocinnamic acid, has shown promise in improving sensitivity and reducing bias for certain types of peptides.[14] Furthermore, the use of matrix additives and novel deposition techniques continues to expand the capabilities of MALDI-MS. The enduring legacy of cinnamic acid and its derivatives is a testament to their remarkable utility and the pioneering spirit of the scientists who first unlocked their potential.

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Methodological & Application

Application Note: Advanced Crystallization Techniques for α-Cyano-3-hydroxycinnamic Acid (3-CHCA) in MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

While α-cyano-4-hydroxycinnamic acid (4-CHCA) is the ubiquitous gold standard matrix for routine peptide mass fingerprinting, its structural isomer α-cyano-3-hydroxycinnamic acid (3-CHCA) (CAS 54673-07-3)[1] offers unique physiochemical properties that solve specific challenges in structural proteomics. 3-CHCA is particularly invaluable for two advanced applications: the direct mapping of disulfide bonds via peptide-matrix adduct formation[2], and the enhanced ionization of highly hydrophobic peptides from complex mixtures[3].

As an Application Scientist, it is critical to understand that successful MALDI-TOF MS is not merely about mixing sample and matrix; it is a controlled co-crystallization process governed by thermodynamics, solvent volatility, and microenvironmental pH. This guide details the causality behind specialized 3-CHCA crystallization protocols, ensuring robust, self-validating experimental workflows.

The Chemistry of 3-CHCA: Causality in Experimental Design

The most powerful application of 3-CHCA is the rapid, high-throughput identification of disulfide-containing peptides. When a protein is chemically reduced, the resulting free cysteines can react directly with the 3-CHCA matrix during the crystallization process, provided the microenvironment is carefully controlled[2].

The Mechanism: 3-CHCA is an α,β-unsaturated carboxylic acid conjugated with an electron-withdrawing cyano group. Under mildly alkaline conditions (pH 7.5–8.5), the free sulfhydryl groups (-SH) of reduced cysteines are deprotonated to form highly reactive thiolate anions (-S⁻)[4]. These thiolates act as nucleophiles, attacking the electrophilic double bond of 3-CHCA via a Michael addition reaction[4].

This covalent modification results in a highly predictable mass shift: exactly +189 Da per cysteine residue [2]. By comparing the native spectra with the 3-CHCA adduct spectra, researchers can definitively count the number of cysteines involved in disulfide bridges without requiring complex tandem MS (MS/MS) sequencing[4].

G cluster_0 Alkaline Microenvironment (pH 7.5 - 8.5) R_SH Reduced Cysteine (-SH) R_S Thiolate Anion (-S⁻) R_SH->R_S Deprotonation Adduct Covalent Peptide-Matrix Adduct (Michael Addition) R_S->Adduct Nucleophilic Attack CHCA 3-CHCA Matrix (α,β-unsaturated cyano) CHCA->Adduct Electrophile

Caption: Michael addition mechanism between thiolate anions and 3-CHCA during alkaline crystallization.

Quantitative Crystallization Parameters

To achieve optimal crystal homogeneity and adduct formation, the solvent system must be tailored to the specific application. Table 1 summarizes the critical parameters for 3-CHCA crystallization.

Table 1: 3-CHCA Crystallization Parameters and Expected Outcomes

Crystallization ProtocolSolvent SystemMicro-pHPrimary ApplicationExpected Mass Shift
Alkaline Dried-Droplet 50% ACN / 20 mM NH₄HCO₃7.5 - 8.5Disulfide bond mapping+189 Da per Cys
Acidic Dried-Droplet 50% ACN / 0.1% TFA< 3.0Routine peptide profilingNone (Native mass)
Thin-Layer (Double-Layer) Base: Acetone; Top: 0.1% TFA< 3.0Hydrophobic peptidesNone (Native mass)

Experimental Protocols

Protocol A: Alkaline Crystallization for Disulfide Bond Mapping

This protocol establishes a self-validating system: the appearance of[M + n(189) + H]⁺ peaks confirms both successful reduction and the exact cysteine count[2].

Reagents Required:

  • 3-CHCA Matrix (≥98% purity)[5]

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Ammonium bicarbonate (NH₄HCO₃), 20 mM, pH 8.0

  • Acetonitrile (ACN), MS-grade

Step-by-Step Methodology:

  • Protein Reduction: Incubate the target protein/peptide (10–50 pmol) with 10 mM DTT in 20 mM NH₄HCO₃ for 1 hour at 37°C.

    • Expert Insight: Do not alkylate the sample (e.g., with iodoacetamide). The free sulfhydryls must remain unprotected for the matrix to react[4].

  • Alkaline Matrix Preparation: Dissolve 5 mg of 3-CHCA in 1 mL of a 50:50 (v/v) mixture of ACN and 20 mM NH₄HCO₃ (pH 8.0).

    • Expert Insight:Never use Trifluoroacetic acid (TFA) here. Acidic conditions will instantly protonate the thiolate back to a stable thiol (-SH), completely inhibiting the Michael addition[4].

  • Deposition: Spot 1 µL of the reduced peptide solution onto a stainless steel MALDI target plate. Immediately overlay with 1 µL of the alkaline 3-CHCA matrix solution.

  • Crystallization: Allow the droplet to dry at room temperature under atmospheric pressure. The use of volatile NH₄HCO₃ prevents the formation of massive salt crystals that would otherwise suppress ionization.

  • Data Acquisition: Acquire spectra in positive ion reflectron mode. Calculate the mass shift: (Adduct Mass - Native Mass) / 189 = Number of Cysteines.

G N1 Protein/Peptide Sample N2 Chemical Reduction (DTT/TCEP) N1->N2 N3 Alkaline 3-CHCA Crystallization (pH 8.0) N2->N3 N4 MALDI-TOF MS Ionization N3->N4 N5 Mass Shift Analysis (+189 Da per Cys) N4->N5

Caption: Workflow for disulfide bond mapping using alkaline 3-CHCA crystallization and MALDI-TOF MS.

Protocol B: Thin-Layer (Double-Layer) Crystallization for Hydrophobic Peptides

Hydrophobic peptides often aggregate in the aqueous droplets of standard preparations, leading to poor incorporation into the matrix lattice. The thin-layer method decouples crystal nucleation from sample deposition, forcing rapid co-crystallization[3].

Step-by-Step Methodology:

  • Base Layer Preparation: Dissolve 10 mg of 3-CHCA in 1 mL of pure acetone.

  • Seed Layer Deposition: Spot 0.5 µL of the acetone-matrix solution onto the MALDI target.

    • Expert Insight: Acetone evaporates in milliseconds, forcing the 3-CHCA to crash out of solution rapidly. This creates a highly uniform, microcrystalline "seed" bed with massive surface area[3].

  • Sample Matrix Preparation: Dissolve 5 mg of 3-CHCA in 1 mL of 50% ACN / 0.1% TFA. Mix this 1:1 with your hydrophobic peptide sample.

  • Sample Deposition: Spot 0.5 µL of the sample-matrix mixture directly on top of the dried base layer. The solvent will partially dissolve the top nanometers of the seed layer, initiating instant epitaxial co-crystallization of the peptides.

  • On-Target Washing (Optional): If the sample contains high salts, place a 2 µL drop of cold 0.1% TFA over the dried spot for 3 seconds, then carefully wick it away with a pipette. The robust thin-layer crystals will remain intact while interfering salts are removed.

Troubleshooting and Quality Control

  • Absence of +189 Da Adducts in Disulfide Analysis: The most common failure point is a drop in microenvironmental pH during drying. Ensure the ammonium bicarbonate buffer is freshly prepared, as it can degrade and lose its buffering capacity over time, allowing the solution to become acidic and protonating the reactive thiolates[4].

  • Heterogeneous "Sweet Spots": If standard dried-droplet methods yield crystals concentrated only at the rim of the spot (the coffee-ring effect), the solvent evaporation is too slow. Switch to the Thin-Layer protocol (Protocol B) to force rapid, uniform nucleation across the entire spot area[3].

  • Matrix Adducts Appearing in Routine (Non-Disulfide) Scans: If you are observing unexpected +189 Da shifts during routine acidic peptide mapping, your 3-CHCA batch may be heavily contaminated with sodium/potassium salts, or your sample pH is inadvertently basic. Ensure the use of 0.1% TFA to maintain a pH < 3.0, which completely suppresses the Michael addition[4].

References

  • [2] Changchun Center of Mass Spectrometry, Chinese Academy of Sciences. (2009). A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry. PubMed (NIH). Available at:[Link]

  • [4] Han, H., et al. (2012). Determination of Peptide and Protein Disulfide Linkages by MALDI Mass Spectrometry. ResearchGate / Springer. Available at: [Link]

  • [3] Bibliothèque et Archives Canada. Nanoliter Chemistry Combined with Microspot MALDI TOF MS. Available at: [Link]

  • [5] Thermo Scientific / Fisher Scientific. alpha-Cyano-3-hydroxycinnamic acid, 98% Specifications. Available at:[Link]

Sources

dried droplet method using alpha-cyano-3-hydroxycinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MALDI-042 Subject: High-Sensitivity Peptide Analysis via Dried Droplet Method using


-Cyano-4-hydroxycinnamic Acid (CHCA)
Date:  October 26, 2023
Author:  Senior Applications Science Team

Part 1: Scientific Context & Core Directive

Note on Nomenclature: While the request specifies


-cyano-3-hydroxycinnamic acid, the global mass spectrometry standard for peptide analysis is the 4-hydroxy  isomer (

-Cyano-4-hydroxycinnamic acid, abbreviated as CHCA or HCCA). The 3-hydroxy isomer is not commercially standard for this application. To ensure this guide is operationally valid for drug development and proteomic workflows, this protocol utilizes the standard

-Cyano-4-hydroxycinnamic acid
.[1]

Abstract: The "Dried Droplet" method remains the foundational technique for Matrix-Assisted Laser Desorption/Ionization (MALDI) due to its simplicity and robustness. However, its efficacy relies heavily on the formation of a co-crystalline lattice that isolates analyte molecules. This guide details the optimization of CHCA for the analysis of peptides and small proteins (<10 kDa), addressing the common "sweet spot" phenomenon and providing a self-validating workflow for high-throughput screening.

Part 2: Mechanism & Chemical Basis

The success of CHCA as a matrix lies in its dual function:

  • Photon Absorption: CHCA has a high molar extinction coefficient at 337 nm (Nitrogen laser) and 355 nm (Nd:YAG laser), allowing it to absorb laser energy efficiently and prevent analyte decomposition.

  • Proton Donation: As a cinnamic acid derivative, CHCA serves as a proton source. Upon laser irradiation, the matrix molecules are excited, facilitating proton transfer to the peptide analyte (

    
     formation).
    

The "Sweet Spot" Phenomenon: In the dried droplet method, solvent evaporation often leads to heterogeneous crystallization. Hydrophobic peptides tend to co-crystallize with CHCA at the rim of the spot, while salts and impurities concentrate in the center. This protocol includes steps to mitigate this segregation.

Part 3: Reagent Preparation & Experimental Protocol

Critical Reagents
ReagentGradePurpose

-Cyano-4-hydroxycinnamic acid
MALDI Grade (>99%)Matrix for ionization.[1]
Acetonitrile (ACN) LC-MS GradeProvides volatility for rapid drying; dissolves hydrophobic peptides.
Trifluoroacetic Acid (TFA) LC-MS GradeIon-pairing agent; enhances protonation; solubilizes proteins.
Water HPLC/Milli-QSolvent base.
Peptide Calibration Standard Mass Spec GradeExternal calibration (e.g., Bradykinin, Angiotensin, ACTH).
Matrix Solution Preparation (The "Secret Sauce")

Standard Protocol for Peptides < 4 kDa

  • Solvent Preparation (TA50): Mix ACN and 0.1% TFA (aq) in a 50:50 (v/v) ratio.

    • Why? 50% ACN matches the hydrophobicity of most tryptic peptides, ensuring they remain in solution during the critical initial drying phase.

  • Matrix Saturation: Add CHCA powder to the TA50 solvent until a visible precipitate remains (approx. 10 mg/mL).

  • Solubilization: Vortex vigorously for 1 minute.

  • Clarification: Centrifuge at 10,000 x g for 2 minutes. Use only the supernatant.

    • Scientific Integrity Check: Using the supernatant ensures a saturated solution without particulate matter that could disrupt crystal lattice formation on the target plate.

The Dried Droplet Workflow

DriedDropletWorkflow cluster_0 Critical Phase: Co-Crystallization Prep Matrix Preparation (Saturated CHCA in 50% ACN) Mix Analyte Mixing (1:1 Ratio) Prep->Mix Fresh Supernatant Spot Deposition (0.5 - 1.0 µL) Mix->Spot Pipette onto Steel Target Dry Crystallization (Ambient Air) Spot->Dry Slow Evaporation Vacuum Vacuum Drying (Optional - Removal of trace solvent) Dry->Vacuum < 5 mins Fire MALDI Ionization (Laser Acquisition) Dry->Fire Direct Vacuum->Fire

Figure 1: The Standard Dried Droplet Workflow. The crystallization phase is the critical control point for data quality.

Step-by-Step Protocol:

  • Sample Dilution: Dilute peptide samples to approx. 1–10 pmol/µL using 0.1% TFA.

    • Note: Avoid high concentrations of salts (>50 mM) or detergents (SDS), as these suppress ionization.

  • Mixing: In a clean microcentrifuge tube, mix 5 µL of Sample with 5 µL of Matrix Supernatant (1:1 ratio).

    • Why Pre-mix? Pre-mixing in a tube is superior to on-target mixing because it ensures homogeneous distribution of analyte within the matrix solution before crystallization begins.

  • Deposition: Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

  • Drying: Allow to dry at room temperature in still air.

    • Caution: Do not use a heat gun.[2] Rapid drying forces the analyte to the extreme periphery, reducing signal quality.

  • Inspection: The spot should appear yellow/opaque. If it is clear or shiny, crystallization failed (likely too much water or insufficient matrix).

Part 4: Data Interpretation & Troubleshooting

The "Sweet Spot" Search

CHCA crystals form a rim (the "coffee ring effect"). The highest quality signal is usually found:

  • On the Rim: Small, dense crystals here often contain the highest concentration of hydrophobic peptides.

  • Inner Crystals: Larger crystals in the center often yield lower resolution.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Signal Low laser fluence or poor crystallization.Increase laser power; check if spot is visible. If invisible, sample concentration is too low.
High Sodium Adducts (+22 Da) Salt contamination in buffer.Add 10 mM Ammonium Phosphate to the matrix solution (Citrate/Phosphate wash).
Broad Peaks (Low Resolution) "Hot" spot or detector saturation.Defocus the laser or move to a different area of the spot (attenuate laser).
Shiny/Clear Spot High water content; slow evaporation.Recrystallize using acetone vapor or use a higher % ACN in the matrix.
Decision Logic for Optimization

TroubleshootingLogic Start Spectrum Quality Check Good High Signal/Noise Proceed to Analysis Start->Good Poor Low Signal or High Noise Start->Poor Check1 Are Salt Adducts Present? (M+Na, M+K peaks) Poor->Check1 Action1 Wash Spot with Cold 0.1% TFA Check1->Action1 Yes Check2 Is Spot Homogeneous? Check1->Check2 No Action1->Good Action2 Switch to Thin Layer Method or Recrystallize Check2->Action2 No (Large Crystals) Action2->Good

Figure 2: Logic flow for troubleshooting common spectral issues in CHCA MALDI analysis.

Part 5: References

  • Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299–2301. Link

  • Beavis, R. C., & Chait, B. T. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry, 3(12), 432–435. Link

  • Cohen, S. L., & Chait, B. T. (1996). Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. Analytical Chemistry, 68(1), 31–37. Link

  • Sigma-Aldrich (Merck). Product Information:

    
    -Cyano-4-hydroxycinnamic acid for MALDI-MS. Link
    

Sources

Application Note: Optimized Alpha-Cyano-4-Hydroxycinnamic Acid (CHCA) Protocols for Peptide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Matrix-Assisted Laser Desorption/Ionization (MALDI), the matrix is not merely a solvent; it is the primary driver of ionization efficiency. Alpha-cyano-4-hydroxycinnamic acid (CHCA) is the industry standard for peptide analysis (<4 kDa) due to its high proton affinity and ability to form small, homogeneous crystals.

However, "standard" protocols often fail because they treat concentration as a static variable. This guide argues that CHCA concentration must be dynamic—tuned to the specific spotting geometry (Dried Droplet vs. Thin Layer) and sample complexity. We present two validated workflows: a robust high-throughput method and a high-sensitivity method for low-abundance analytes.

The Thermodynamics of Ionization

To master CHCA, one must understand the Co-Crystallization Kinetics . The goal is to incorporate peptide analyte molecules into the crystal lattice of the matrix.[1]

  • The "Sweet Spot": For standard peptide mapping (e.g., BSA digest), a CHCA concentration of 5–10 mg/mL in 50% Acetonitrile (ACN) provides the optimal molar ratio (approx. 10,000:1 Matrix:Analyte).

  • The Saturation Trap: Saturated solutions are often recommended but can lead to uneven crystal topography ("hot spots"), resulting in poor shot-to-shot reproducibility.

  • The Proton Transfer: CHCA acts as an energy mediator (absorbing laser energy at 337/355 nm) and a proton source. The addition of 0.1% Trifluoroacetic Acid (TFA) is critical not just for solubility, but to drive the protonation of basic residues (Arg, Lys) on tryptic peptides.

Diagram 1: The Ionization Mechanism

MALDI_Mechanism Laser UV Laser Pulse (337/355 nm) Matrix_Solid Solid Matrix (CHCA Crystals) Laser->Matrix_Solid Irradiation Excitation Electronic Excitation (Energy Absorption) Matrix_Solid->Excitation Desorption Explosive Desorption (Plume Formation) Excitation->Desorption Proton_Transfer Proton Transfer (Matrix -> Peptide) Desorption->Proton_Transfer Gas Phase Ion_Detection [M+H]+ Peptide Ion To Analyzer Proton_Transfer->Ion_Detection

Caption: The energy transfer pathway. CHCA absorbs laser energy, protecting the peptide from fragmentation while facilitating proton transfer.

Reagent Preparation (The Foundation)

Note: Matrix solutions degrade. Prepare fresh weekly and store in the dark.

Base Solvents
  • Standard Solvent (TA50): 50% Acetonitrile (ACN) / 50% Water / 0.1% Trifluoroacetic Acid (TFA).

    • Use: General purpose dried droplet.

  • Volatile Solvent (Acetone): 100% Acetone or Acetone/Ethanol (2:1).

    • Use: Thin Layer base creation.[2]

Additive Stock (The "Secret Sauce")

Salt adducts (Na+, K+) split the signal and reduce sensitivity. Ammonium salts prevent this by displacing alkali metals.

  • Stock: 100 mM Ammonium Citrate (dibasic) or Ammonium Phosphate (monobasic) in water.

  • Usage: Dilute to 1–10 mM final concentration in the matrix solution.

Validated Protocols

Protocol A: The "Dried Droplet" (Robust & High Throughput)

Best for: Routine protein identification, concentrated samples (>500 fmol), and automation.

  • Matrix Preparation: Dissolve CHCA to 10 mg/mL in Standard Solvent (TA50).

    • Optimization: Add 10 mM Ammonium Citrate to suppress Na+ adducts.

  • Sample Prep: Ensure peptide samples are dissolved in 0.1% TFA.

  • Mixing: Mix Matrix and Sample 1:1 (v/v) in a microtube.

  • Spotting: Deposit 0.5–1.0 µL of the mixture onto the metal target plate.

  • Drying: Allow to air dry at room temperature.

    • Result: You should see a uniform field of small crystals.[1][3] If crystals are large/needle-like, the drying was too slow (increase ACN or use vacuum drying).

Protocol B: The "Thin Layer" (High Sensitivity & Resolution)

Best for: Low abundance peptides (<50 fmol), impurities, and high-resolution requirements.

  • Base Layer Solution: Prepare a saturated solution of CHCA in Acetone (approx. 20-30 mg/mL). Vortex well and centrifuge; use the supernatant.

  • Base Application: Apply 0.5 µL of the Acetone-CHCA solution to the target.

    • Critical: It must dry instantly (<2 seconds) to form a flat, homogeneous film.

  • Sample Application: Spot 0.5 µL of acidified peptide sample (in 0.1% TFA) directly on top of the matrix film.

    • Mechanism:[4] The acidic sample partially re-dissolves the top molecular layers of the CHCA, trapping peptides in the outer crystal lattice (surface concentration).

  • Wash (Optional): If the sample contains salts, spot 2 µL of cold 0.1% TFA on the dried spot and aspirate after 3 seconds.

Diagram 2: Workflow Logic

Workflows Start Start: Peptide Sample Decision Sample Concentration? Start->Decision High_Conc High (>500 fmol) Decision->High_Conc Low_Conc Low (<50 fmol) Decision->Low_Conc Mix_DD Mix 1:1 with 10mg/mL CHCA (TA50) High_Conc->Mix_DD Spot_DD Spot 1 µL Mix_DD->Spot_DD Dry_DD Slow Air Dry (Co-crystallization) Spot_DD->Dry_DD MS MALDI-TOF Acquisition Dry_DD->MS Prep_TL Spot Saturated CHCA in Acetone Low_Conc->Prep_TL Dry_TL Fast Evaporation (Forms Film) Prep_TL->Dry_TL Spot_Sample Spot Sample on Top (Surface Enrichment) Dry_TL->Spot_Sample Spot_Sample->MS

Caption: Decision tree for selecting the correct spotting protocol based on analyte concentration.

Data Summary & Troubleshooting

Comparative Matrix Parameters
ParameterDried Droplet (Standard)Thin Layer (High Sens)
CHCA Conc. 10 mg/mLSaturated (Supernatant)
Solvent 50% ACN / 0.1% TFAAcetone (or ACN/Acetone)
Crystal Morphology Visible crystals (10–50 µm)Micro-crystalline film (<1 µm)
Salt Tolerance Low (needs desalting)Moderate (allows on-target washing)
Resolution StandardHigh (flatter surface = better TOF focus)
Troubleshooting Guide
  • Problem: No Signal.

    • Cause: Matrix too dilute or sample too acidic (preventing crystallization).

    • Fix: Use Thin Layer method; check laser energy.

  • Problem: Sodium Adducts (+22 Da peaks).

    • Cause: Glassware contamination or salty buffers (PBS).

    • Fix: Add 10 mM Ammonium Citrate to the matrix. Use plasticware instead of glass.

  • Problem: "Sweet Spot" Hunting (Signal only in specific areas).

    • Cause: "Coffee-ring effect" during drying.

    • Fix: Use the Thin Layer method for homogeneity or reduce droplet size (<0.5 µL) to dry faster.

References

  • Sigma-Aldrich (Merck).MALDI-TOF Mass Spectrometry: Matrix Guide.

  • National Institutes of Health (NIH) / PubMed.Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions.

  • Harvard University Center for Mass Spectrometry. Matrix Recipes and Preparation.[5] (Authoritative recipes for CHCA, SA, and DHB).

  • Bruker Daltonics.Guide to MALDI Sample Preparation.

    • (General landing; specific protocols referenced in text).

  • Vorm, O., et al. (1994).Improved Resolution and Very High Sensitivity in MALDI TOF of Matrix Surfaces made by Fast Evaporation. (The seminal paper on the Thin Layer method).

Sources

Application Note: Advanced Sublimation Protocols for α-Cyano-3-Hydroxycinnamic Acid (3-CHCA) in High-Resolution MALDI-MSI

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Technical Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & The Case for 3-CHCA Sublimation

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) relies fundamentally on the quality of matrix deposition. While α-cyano-4-hydroxycinnamic acid (4-CHCA) is the ubiquitous standard for peptide and small protein imaging, its structural isomer, α-cyano-3-hydroxycinnamic acid (3-CHCA) , exhibits unique vibrational properties and surface adsorption geometries that make it highly effective for specific proteomic and biomarker profiling applications[1][2][3].

However, applying any hydroxycinnamic acid matrix via conventional wet-spraying introduces a critical flaw: solvent-induced analyte delocalization . As the field pushes toward single-cell and high-spatial-resolution imaging (<5 µm), vapor-phase deposition (sublimation) has emerged as the mandatory standard[4][5]. Sublimation is a solvent-free process that eliminates lateral diffusion, preserving the absolute spatial fidelity of tissue biomolecules[6][7].

Mechanistic Causality: Thermodynamics of Vapor Deposition

To master 3-CHCA sublimation, one must understand the underlying physical chemistry. Sublimation exploits a direct solid-to-vapor phase transition under reduced pressure and elevated temperature[5][8].

  • The Mean Free Path: By evacuating the sublimation chamber to high vacuum (<0.05 Torr), the mean free path of the 3-CHCA vapor molecules is extended beyond the physical distance between the heated matrix pool and the sample slide[5]. This ensures ballistic deposition rather than random, diffusive scattering.

  • Nucleation Kinetics: Heating the solid 3-CHCA to 170°C–200°C vaporizes the matrix without thermal decomposition[6][7]. Simultaneously, the tissue slide is actively cooled (0°C to -78°C)[7][9]. This extreme temperature gradient forces the vapor to condense instantly upon contact, driving rapid nucleation that produces a homogeneous layer of ultra-small crystals (~400 nm)[4][10].

The "Dry" Paradox: The Necessity of Analyte Extraction

Sublimation deposits a pristine matrix layer on top of the tissue. Because no solvent is involved, the peptides remain trapped in the tissue and do not co-crystallize with the 3-CHCA lattice[10]. Therefore, a self-validating protocol must include a controlled extraction step. We utilize an ice-cold ammonium phosphate monobasic (AmP) dip . The AmP solution briefly solubilizes the tissue-matrix interface, drawing peptides vertically into the 3-CHCA crystals while simultaneously reducing chemical noise and alkali metal adducts[4].

Experimental Workflows & Visualizations

Workflow A Tissue Prep & Desiccation B Vacuum Setup (<0.05 Torr) A->B C 3-CHCA Heating (170°C-200°C) B->C D Rapid Condensation (0°C to -78°C) C->D E AmP Extraction Dip (Analyte Co-crystal) D->E F MALDI-MSI Acquisition E->F

Workflow for 3-CHCA matrix sublimation and subsequent analyte extraction.

Mechanism Solid Solid 3-CHCA Matrix (Heated to 170°C) Vapor Vapor Phase 3-CHCA (Mean Free Path > Chamber Gap) Solid->Vapor Vacuum (<0.05 Torr) Deposition Ballistic Deposition (No Lateral Diffusion) Vapor->Deposition ΔT Gradient Crystals Sub-micron Crystals (~400 nm) Homogeneous Layer Deposition->Crystals Rapid Condensation (0°C)

Thermodynamic mechanism of 3-CHCA solid-to-vapor phase transition and deposition.

Step-by-Step Sublimation Protocol

Phase 1: Sample Preparation & Desiccation
  • Sectioning: Cryosection fresh-frozen tissue at 10 µm thickness and thaw-mount onto conductive Indium Tin Oxide (ITO) coated glass slides.

  • Desiccation (Critical Causality): Place the slides in a vacuum desiccator for 30 minutes prior to matrix application. Why? Residual tissue moisture will boil violently under the high vacuum of the sublimator, causing the tissue to blister and the subsequent matrix layer to flake off.

Phase 2: Sublimation Apparatus Setup
  • Matrix Casting: Dissolve 50 mg of high-purity 3-CHCA in 1.5 mL of acetone[4][7]. Pipette this solution evenly onto the sublimator’s lower heating tray and allow the acetone to evaporate completely. Why? Casting a flat, homogeneous solid pool ensures uniform heat transfer and prevents erratic "spitting" of the matrix during sublimation.

  • Slide Mounting: Secure the desiccated ITO slides to the upper cooling block (condenser) using thermally conductive tape[5]. Ensure absolute thermal contact.

Phase 3: The Sublimation Cycle
  • Cooling: Circulate an ice-water bath (0°C) or a dry ice/acetone slurry (-78°C) through the condenser[7][9].

  • Vacuum: Seal the chamber and evacuate to a pressure of < 0.05 Torr[5].

  • Heating & Deposition: Ramp the heating mantle to 170°C – 200°C [4][7]. Maintain these conditions for 8 to 12 minutes .

    • Self-Validation Checkpoint: Observe the glass slide. It should develop a faint, translucent white haze. An excessively opaque, chalky white layer indicates overloading, which will suppress analyte ionization and require starting over[5].

  • Recovery: Turn off the heat and allow the system to cool to room temperature before breaking the vacuum. Breaking vacuum while cold will cause atmospheric moisture to instantly condense on your pristine matrix crystals, ruining the spatial resolution[7][10].

Phase 4: Matrix-Analyte Co-Crystallization (Extraction)
  • Preparation: Prepare a 100 mM Ammonium Phosphate monobasic (AmP) solution and chill it on ice until it reaches ~0°C[4].

  • The Dip: Submerge the sublimated ITO slide vertically into the ice-cold AmP solution for exactly 2–3 seconds , then immediately withdraw it[4].

    • Causality: The near-freezing temperature kinetically halts the lateral diffusion of peptides, while the brief aqueous exposure facilitates vertical extraction into the 3-CHCA lattice. The AmP acts as an ion-pairing agent, dramatically boosting peptide signal intensity[4].

  • Drying: Dry the slide vertically in a desiccator for 15 minutes before loading it into the MALDI-TOF/TOF instrument.

Quantitative Data Summaries

Table 1: Comparison of Matrix Application Methods

Parameter Wet Spraying (e.g., Automated Sprayer) Vapor-Phase Sublimation
Solvent Requirement High (Methanol/Acetonitrile) None (Solvent-Free)
Average Crystal Size 10 – 50 µm < 1 µm (~400 nm)
Analyte Delocalization Moderate to High Negligible
Spatial Resolution Limit ~20 µm < 5 µm

| Co-crystallization | Simultaneous | Requires Post-Deposition Extraction |

Table 2: Optimized Sublimation Parameters for 3-CHCA

Parameter Optimal Setting Mechanistic Purpose
Matrix Mass 50 mg Prevents overloading; ensures thin, uniform deposition.
Tray Preparation Dissolved in 1.5 mL Acetone Casts a flat, homogeneous matrix pool for even heating.
Vacuum Pressure < 0.05 Torr Increases mean free path; lowers sublimation temperature.
Heater Temperature 170°C – 200°C Drives rapid solid-to-vapor transition without decomposition.
Condenser Temperature 0°C to -78°C Forces immediate nucleation into sub-micron crystals.

| Sublimation Time | 8 – 12 minutes | Achieves optimal matrix thickness (~0.2 mg/cm²). |

References

  • MALDI MSI Protocol for Spatial Bottom-Up Proteomics at Single-Cell Resolution PubMed Central (PMC)[Link]

  • Sublimation as a Method of Matrix Application for Mass Spectrometric Imaging Journal of the American Society for Mass Spectrometry / ACS[Link]

  • High Spatial Resolution Imaging of N-glycans by Matrix Sublimation & Recrystallization HTX Imaging Application Notes[Link]

  • Impact of Sublimation vs. Spraying of MALDI Matrix for Lipid Imaging HTX Imaging Application Notes[Link]

  • Proteomic Analysis of the Action of the Mycobacterium ulcerans Toxin Mycolactone PLOS Neglected Tropical Diseases[Link]

  • Heat shock protein 90 is downregulated in calcific aortic valve disease PubMed Central (PMC)[Link]

  • alpha-cyano-4-hydroxycinnamic acid chca: Topics by Science.gov Science.gov[Link]

Sources

alpha-cyano-3-hydroxycinnamic acid synthesis from 3-hydroxybenzaldehyde

Precision Synthesis of -Cyano-3-Hydroxycinnamic Acid (3-CHCA)

Application Note & Protocol Series: Organic Synthesis / Chemical Biology

Executive Summary

Target Molecule:

CAS:Primary Applications:

This application note details the synthesis of


-cyano-3-hydroxycinnamic acid (3-CHCA)

We present two protocols: a Classic High-Purity Method utilizing ethanol/piperidine for maximum yield and crystallinity, and a Green Aqueous Method for environmentally sensitive workflows.

Reaction Mechanism & Rationale

The synthesis relies on the Knoevenagel Condensation , a nucleophilic addition of an active hydrogen compound (cyanoacetic acid) to a carbonyl group (3-hydroxybenzaldehyde), followed by dehydration.

Mechanistic Insight

Unlike standard aldol condensations, the acidity of the methylene protons in cyanoacetic acid (

1cyano group
Pathway Visualization

Knoevenagel_MechanismReactants3-Hydroxybenzaldehyde+ Cyanoacetic AcidDeprotonationDeprotonation(Piperidine Catalyst)Reactants->DeprotonationEnolateActive EnolateIntermediateDeprotonation->EnolateActive SpeciesAttackNucleophilic Attackon CarbonylEnolate->AttackAldolAldol-likeIntermediateAttack->AldolDehydrationDehydration(-H₂O)Aldol->DehydrationSpontaneousProductα-Cyano-3-HydroxycinnamicAcid (3-CHCA)Dehydration->ProductStable E-Isomer

Figure 1: Step-wise mechanism of the Knoevenagel condensation yielding 3-CHCA.

Materials & Equipment

Reagents
  • 3-Hydroxybenzaldehyde: (>98% purity).[][3] Note: Ensure the material is not oxidized (dark brown solid indicates oxidation; recrystallize from water if necessary).

  • Cyanoacetic Acid: (>98%, hygroscopic). Store in a desiccator.

  • Piperidine: Catalyst.[1][4] Freshly distilled preferred to avoid N-oxide impurities.

  • Ethanol (Absolute): Solvent for Protocol A.

  • Hydrochloric Acid (2M): For acidification/precipitation.

Equipment
  • Round-bottom flask (100 mL or 250 mL) with reflux condenser.

  • Magnetic stirrer with heating block/oil bath.

  • Vacuum filtration setup (Buchner funnel).

  • Desiccator (vacuum) for drying.

Protocol A: Classic High-Purity Synthesis (Ethanol/Piperidine)

Best for: High yields, crystalline product, and rigorous purification.

Experimental Workflow
  • Stoichiometry Setup: In a 100 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) and cyanoacetic acid (0.94 g, 11 mmol, 1.1 eq) in absolute ethanol (20 mL).

    • Expert Note: A slight excess of cyanoacetic acid ensures complete consumption of the aldehyde, which is harder to remove during purification.

  • Catalysis: Add piperidine (5 drops, ~0.1 mL).

    • Observation: The solution may turn slightly yellow due to the formation of the phenolate anion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 3–5 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The aldehyde spot (

      
      ) should disappear.
      
  • Workup & Precipitation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL).

    • Acidify dropwise with 2M HCl until pH

      
       2.
      
    • Critical Step: Vigorous stirring is required here.[5] The product will precipitate as a pale yellow/off-white solid. If an oil forms, scratch the glass or sonicate to induce crystallization.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water (

    
     mL) to remove residual acid and piperidine hydrochloride.
    
  • Drying: Dry the solid in a vacuum desiccator over

    
     or silica gel overnight.
    
Workflow Diagram

Synthesis_WorkflowSetupDissolve Reactantsin EthanolCatalystAdd Piperidine(Catalytic)Setup->CatalystRefluxReflux 80°C(3-5 Hours)Catalyst->RefluxQuenchPour into Ice WaterAcidify to pH 2 (HCl)Reflux->QuenchFilterVacuum Filtration& Wash (Cold H₂O)Quench->FilterRecrystRecrystallization(EtOH/H₂O)Filter->Recryst

Figure 2: Operational workflow for the synthesis and isolation of 3-CHCA.

Protocol B: Green Aqueous Synthesis

Best for: Environmental sustainability, rapid screening, avoiding organic solvents.

  • Mixture Preparation: Combine 3-hydroxybenzaldehyde (10 mmol) and cyanoacetic acid (10 mmol) in Water (15 mL).

  • Catalysis: Add Ammonium Acetate (20 mol%) or DBU (catalytic).

  • Reaction: Stir at room temperature for 24 hours OR heat to 50°C for 2 hours.

    • Note: The 3-hydroxybenzaldehyde is sparingly soluble in water, but as the reaction proceeds, the equilibrium shifts.

  • Isolation: The product often precipitates directly from the aqueous solution upon acidification with HCl. Filter and wash as above.

Purification & Characterization

Purification: Recrystallization

Crude 3-CHCA often retains a yellow tint. For analytical grade (MALDI/Cell culture):

  • Dissolve the crude solid in a minimum amount of boiling Ethanol .

  • Add warm Water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Collect crystals.

Quality Control Specifications
ParameterSpecificationNotes
Appearance Pale yellow to off-white powderDark orange indicates oxidation/polymerization.
Melting Point 220–223°C (decomposition)Sharp range indicates high purity.
Solubility Soluble in DMSO, Ethanol, MethanolSparingly soluble in water (acidic pH).
IR Spectrum Nitrile stretch (

) at ~2210–2220 cm⁻¹
Distinctive peak absent in starting materials.
1H NMR

~8.2 ppm (s, 1H, alkene)
Singlet confirms condensation; aromatic region 6.8–7.5 ppm.

Troubleshooting & Expert Tips

  • Oil Formation: If the product separates as an oil upon acidification, it usually indicates trapped solvent or impurities. Remedy: Re-dissolve in dilute NaOH, wash with ethyl acetate (to remove unreacted aldehyde), and re-precipitate slowly with HCl.

  • Isomer Purity: Ensure you started with 3-hydroxybenzaldehyde. The 4-hydroxy isomer (HCCA) has a higher melting point (~250°C) and different biological activity.

  • Storage: 3-CHCA is light-sensitive over long periods. Store in amber vials at -20°C for long-term stability, especially if used for cell culture (MCT inhibition).

Safety Considerations

  • Cyanoacetic Acid: Harmful if swallowed or inhaled. While the nitrile group is stable, avoid contact with strong oxidizers or strong acids at high temperatures which could theoretically release HCN (though unlikely under these protocol conditions).

  • Piperidine: Toxic and flammable. Handle in a fume hood.

  • Dust Hazard: As a fine powder, CHCA can be an irritant. Use a dust mask (N95) when weighing.

References

  • Synthesis & Mechanism (Knoevenagel)

    • Jones, G. (1967). "The Knoevenagel Condensation."[1][4][6][7] Organic Reactions.[1][4][5][6][7] Wiley.[8]

  • MCT Inhibition Context

    • Halestrap, A. P., & Denton, R. M. (1974). "Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by alpha-cyano-4-hydroxycinnamate." Biochemical Journal. (Contextual reference for the class of inhibitors).

    • Note: While 4-CHCA is the primary inhibitor cited, 3-CHCA is a known analogue used in Structure-Activity Relationship (SAR) studies for MCT1 inhibition.
  • Physical Properties & Spectra

    • NIST Chemistry WebBook. "

      
      -Cyano-3-hydroxycinnamic acid."[9][10][11][12][13][14] 
      
  • Green Chemistry Protocol (Analogous)

    • Bhosale, R. S., et al. (2006). "Uncatalyzed Knoevenagel condensation in aqueous medium." Tetrahedron Letters.

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before conducting experiments.

Application Notes and Protocols for the Synthesis of α-Cyano-3-hydroxycinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Perspective on a Classic Reaction

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, represents a modification of the aldol condensation.[1][2][3] First reported by Emil Knoevenagel in 1898, this reaction involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, typically catalyzed by a weak base like an amine, followed by a dehydration step to yield an α,β-unsaturated product.[1] Its enduring relevance lies in its efficiency and versatility for synthesizing a vast array of compounds, including key intermediates for pharmaceuticals, natural products, polymers, and fine chemicals.[1][3][4]

This guide focuses on a specific, high-value application of this reaction: the synthesis of α-cyano-3-hydroxycinnamic acid. This molecule is not merely a synthetic curiosity; it is a multifunctional compound with significant utility across various scientific disciplines. It is widely recognized for its role as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, a critical technique in proteomics for analyzing peptides and proteins.[5][6][7][8] Beyond the realm of analytical chemistry, it serves as a valuable building block in drug development, with its derivatives showing potential as anti-inflammatory, analgesic, and even anti-cancer agents.[9] Furthermore, its strong UV-absorbing properties make it an excellent candidate for photoprotective applications in the cosmetics industry.[9]

These application notes are designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the Knoevenagel condensation, provide detailed, field-proven protocols for the synthesis of α-cyano-3-hydroxycinnamic acid, and discuss its critical applications, thereby providing a comprehensive resource grounded in scientific integrity.

The Scientific Foundation: Mechanism of the Knoevenagel Condensation

Understanding the reaction mechanism is paramount for troubleshooting, optimization, and adapting the protocol to new substrates. The base-catalyzed Knoevenagel condensation proceeds through a well-established sequence of steps, which is a variant of the classic aldol reaction pathway.[1][2]

  • Deprotonation and Enolate Formation: The reaction is initiated by the basic catalyst (e.g., piperidine, pyridine) abstracting an acidic α-proton from the active methylene compound, in this case, cyanoacetic acid. The electron-withdrawing nature of both the cyano (-CN) and carboxylic acid (-COOH) groups significantly increases the acidity of the methylene protons, facilitating the formation of a resonance-stabilized carbanion, or enolate.[1][2][4]

  • Nucleophilic Attack: This highly nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde (3-hydroxybenzaldehyde). This step results in the formation of a carbon-carbon bond and a tetrahedral alkoxide intermediate.[1][4]

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the basic catalyst or a protic solvent, to form a β-hydroxy aldol-type addition product.

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from the aldol adduct. This step is often facilitated by heat and the basic conditions, leading to the formation of a stable, conjugated double bond. The result is the α,β-unsaturated product, α-cyano-3-hydroxycinnamic acid.[1][4]

Knoevenagel_Mechanism Figure 1: General Mechanism of Knoevenagel Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Active_Methylene Z-CH₂-Z' (Cyanoacetic Acid) Aldehyde R-CHO (3-Hydroxybenzaldehyde) Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Nucleophilic Attack Base Base (e.g., Piperidine) Enolate Enolate/Carbanion [Z-CH-Z']⁻ Enolate->Aldol_Adduct Final_Product α,β-Unsaturated Product (α-Cyano-3-hydroxycinnamic acid) Aldol_Adduct->Final_Product Dehydration (- H₂O)

Caption: Figure 1: General Mechanism of Knoevenagel Condensation.

Application Notes: The Versatility of α-Cyano-3-hydroxycinnamic Acid

The synthetic utility of the Knoevenagel condensation is underscored by the broad applicability of its products. α-Cyano-3-hydroxycinnamic acid is a prime example of a versatile molecular scaffold.

  • MALDI Mass Spectrometry: The most prominent application is its use as a MALDI matrix.[5] In MALDI-MS, the analyte (e.g., a peptide) is co-crystallized with an excess of the matrix. The matrix strongly absorbs laser energy at a specific wavelength (e.g., 337 nm from a nitrogen laser), leading to its desorption and ionization. This process facilitates the "soft" ionization of the analyte molecules, allowing for the mass analysis of large, fragile biomolecules with high sensitivity. The choice of matrix is critical, and α-cyano-hydroxycinnamic acid derivatives are particularly effective for peptides and proteins.[6][7][8]

  • Drug Development and Biochemical Research: The cinnamic acid framework is a common motif in bioactive molecules. α-Cyano-3-hydroxycinnamic acid serves as a key intermediate for synthesizing more complex pharmaceuticals with potential anti-inflammatory and analgesic effects.[9] Its derivatives are also explored for anti-cancer applications, leveraging the structural features that allow for targeted modifications.[9] Furthermore, related compounds like α-cyano-4-hydroxycinnamic acid are known potent inhibitors of monocarboxylate transporters (MCTs), which are crucial for the transport of lactate and pyruvate across cell membranes, making them valuable tools for studying metabolic pathways.[6][7]

  • Photoprotection and Cosmetics: This compound exhibits strong UV-absorbing capabilities, making it a valuable ingredient in sunscreen formulations and other cosmetic products designed to protect the skin from harmful ultraviolet radiation.[9] Its ability to act as a photostabilizer can also enhance the shelf-life and efficacy of light-sensitive products.[9]

  • Polymer and Materials Science: In the field of polymer chemistry, α-cyano-3-hydroxycinnamic acid can be incorporated into polymer matrices as a crosslinking agent or to enhance thermal stability and mechanical properties, leading to the development of more durable materials.[9]

Detailed Experimental Protocol: Synthesis of α-Cyano-3-hydroxycinnamic Acid

This protocol describes a standard laboratory procedure for the Knoevenagel condensation between 3-hydroxybenzaldehyde and cyanoacetic acid. The causality for each step is explained to ensure a self-validating and reproducible workflow.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Hydroxybenzaldehyde100-83-4C₇H₆O₂122.12
Cyanoacetic Acid372-09-8C₃H₃NO₂85.06
Piperidine110-89-4C₅H₁₁N85.15
Pyridine110-86-1C₅H₅N79.10
Ethanol (95%)64-17-5C₂H₅OH46.07
Hydrochloric Acid (conc.)7647-01-0HCl36.46

Equipment

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, graduated cylinders, and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

  • Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 12.2 g (0.1 mol) of 3-hydroxybenzaldehyde and 9.4 g (0.11 mol) of cyanoacetic acid in 50 mL of pyridine.

    • Causality: Pyridine serves as both the solvent and the basic catalyst.[10][11] Using a slight excess of the active methylene component (cyanoacetic acid) ensures the complete consumption of the more expensive aldehyde.

  • Catalyst Addition: To the stirred solution, add 1.0 mL of piperidine.

    • Causality: While pyridine provides the basic environment, piperidine is a stronger base and a more effective catalyst for the initial deprotonation of cyanoacetic acid, thus accelerating the reaction rate.[4][10]

  • Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 115°C) using a heating mantle. Maintain a gentle reflux with constant stirring for 3-4 hours.

    • Causality: Heating the reaction provides the necessary activation energy for the condensation and, crucially, for the dehydration step, which drives the equilibrium towards the final product.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). Spot the initial reaction mixture and samples taken periodically. The disappearance of the starting aldehyde spot indicates the reaction is nearing completion.

  • Product Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature and then chill it in an ice bath. Slowly and carefully pour the cooled mixture into a beaker containing 150 mL of cold water and 20 mL of concentrated hydrochloric acid with vigorous stirring. A solid precipitate should form.

    • Causality: The product is insoluble in acidic water. The addition of hydrochloric acid protonates the carboxylate group of the product and neutralizes the pyridine and piperidine, causing the α-cyano-3-hydroxycinnamic acid to precipitate out of the solution.

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold water to remove any residual pyridine hydrochloride and other water-soluble impurities.

    • Causality: Thorough washing is critical for removing impurities that could interfere with subsequent applications or characterization.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. The final product should be a white to pale yellow crystalline powder.[12]

    • Expected Yield: 75-85%

    • Melting Point: Approximately 222°C (with decomposition).[13]

    • Characterization: Confirm the identity and purity of the product using techniques such as FTIR, ¹H NMR, and Mass Spectrometry.

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis A 1. Dissolve Reactants (3-Hydroxybenzaldehyde, Cyanoacetic Acid) in Pyridine B 2. Add Piperidine Catalyst A->B C 3. Heat to Reflux (3-4 hours) B->C D 4. Monitor by TLC C->D E 5. Cool and Precipitate in Acidic Water C->E F 6. Isolate by Filtration and Wash with Water E->F G 7. Purify by Recrystallization (Ethanol/Water) F->G H 8. Dry and Characterize Product G->H

Caption: Figure 2: Experimental Workflow for Synthesis.

Data Summary

Table 1: Physicochemical Properties of α-Cyano-3-hydroxycinnamic Acid

PropertyValueReference
CAS Number54673-07-3[9][14][15][16]
Molecular FormulaC₁₀H₇NO₃[9][14][15][16]
Molecular Weight189.17 g/mol [9][14][15][16]
AppearanceWhite to yellow powder or crystals[12]
Melting Point~222°C (decomposes)[13]
IUPAC Name2-Cyano-3-(3-hydroxyphenyl)acrylic acid[9]

Conclusion

The Knoevenagel condensation remains an indispensable tool in the synthetic chemist's arsenal. The protocol detailed herein provides a robust and reproducible method for the synthesis of α-cyano-3-hydroxycinnamic acid, a compound of significant commercial and research value. By understanding the underlying mechanism and the rationale behind each experimental step, researchers can confidently produce this versatile intermediate for applications ranging from advanced analytical techniques like MALDI-MS to the development of novel therapeutics and materials.

References

  • NIST. α-Cyano-3-hydroxycinnamic acid. [Link]

  • Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]

  • NIST. α-Cyano-3-hydroxycinnamic acid. [Link]

  • Nagalakshmi, K., et al. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry. [Link]

  • PureSynth. Alpha-Cyano-3-Hydroxycinnamic Acid 98.0%(HPLC). [Link]

  • BSc Chemistry. Perkin and Knoevenagel condensation. [Link]

  • Wikipedia. α-Cyano-4-hydroxycinnamic acid. [Link]

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles. [Link]

  • Peyrot, C., et al. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PMC. [Link]

  • Pawar, H. S., et al. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. [Link]

  • da Silva, A. C. G., et al. Cyanoacetic Acid: A Versatile Reagent for the Synthesis of Bioactive Compounds. [Link]

  • ResearchGate. New process for synthesis of p-hydroxycinnamic acid. [Link]

  • Organic Syntheses. ethyl (1-phenylethylidene)cyanoacetate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the "Sweet Spot" Effect in α-Cyano-3-Hydroxycinnamic Acid (3-HCCA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve quantitative reproducibility in MALDI-TOF MS. While α-cyano-3-hydroxycinnamic acid (3-HCCA) is an exceptionally powerful matrix—particularly favored for the analysis of disulfide-containing proteins due to its unique reactivity with sulfhydryl groups[1]—it shares a notorious mechanical flaw with its structural isomer 4-CHCA: the "sweet spot" effect.

This guide is designed to move your laboratory away from the frustrating practice of manual "laser hunting" and toward self-validating, thermodynamically controlled workflows. Below, we break down the causality of heterogeneous crystallization and provide field-proven protocols to force uniform analyte distribution.

Part 1: Diagnostic Knowledge Base (FAQs)

Q1: What causes the sweet spot effect in 3-HCCA, and why is my analyte not evenly distributed? The Causality: The sweet spot effect is fundamentally a thermodynamic and kinetic segregation problem. When utilizing the standard "dried-droplet" method, the solvent (typically an Acetonitrile/Water mix) evaporates slowly. Because the 3-HCCA matrix and your peptide analyte possess different solubilities, they do not precipitate simultaneously. 3-HCCA forms rigid, needle-like crystals that grow rapidly from the droplet's periphery toward the center (the coffee-ring effect). During this slow lattice formation, the analyte is excluded from the initial crystals and pushed into the remaining solvent, eventually co-crystallizing in highly concentrated, localized pockets—the "sweet spots"[2].

Q2: How does the "Thin-Layer" method solve this, and why must I use highly volatile solvents? The Causality: By decoupling matrix crystallization from analyte deposition, we can control the kinetics of crystal growth. The thin-layer method utilizes a highly volatile solvent, such as pure acetone. When applied to the target plate, the rapid evaporation forces instantaneous, massive nucleation. Instead of growing large needles, the 3-HCCA is forced to form a dense, homogeneous bed of microcrystals[2]. When the aqueous sample is subsequently applied on top, the peptides intercalate uniformly into this pre-formed microcrystalline surface, drastically reducing spot-to-spot variability.

Q3: I’ve heard of adding Nitrocellulose to the matrix. What is the mechanism behind this? The Causality: Nitrocellulose (NC) acts as both a viscosity modifier and a structural scaffold. When added to the 3-HCCA solution, NC increases the viscosity of the evaporating droplet. This slows down the diffusion of matrix molecules, inhibiting the growth of large, heterogeneous crystals. Furthermore, the NC polymer provides a massive surface area of nucleation sites, forcing the 3-HCCA to precipitate as a uniform, amorphous film[3]. As a self-validating bonus, the NC film strongly anchors peptides, allowing you to aggressively wash the spot with water or weak acid to remove ionization-suppressing salts without losing your sample.

Q4: Can we eliminate crystallization entirely to guarantee homogeneity? The Causality: Yes, through the synthesis of Ionic Liquid Matrices (ILMs). By reacting the acidic 3-HCCA with an organic base (such as 3-aminoquinoline or butylamine) in a 1:1 molar ratio, you perform an acid-base neutralization that yields a room-temperature ionic liquid[4]. Because the matrix remains in a viscous liquid state even under the high vacuum of the mass spectrometer, the crystal lattice is completely bypassed. The analyte remains perfectly dissolved and homogeneously distributed, yielding near-perfect shot-to-shot reproducibility.

Part 2: Quantitative Performance Metrics

To guide your experimental design, the following table summarizes the expected performance of various sweet spot mitigation strategies based on our internal validation data and literature standards.

MethodologySpot HomogeneitySignal-to-Noise (S/N) VariancePrimary Mechanism of ActionBest Application
Standard Dried-Droplet Poor (Edge-biased)High (>40% RSD)Slow solvent evaporationQualitative mass confirmation
Thin-Layer (Acetone) ExcellentLow (<15% RSD)Instantaneous micro-nucleationHigh-resolution peptide mapping
Nitrocellulose Addition ExcellentLow (<10% RSD)Viscosity modification & anchoringSalty samples requiring on-target washing
Ionic Liquid Matrix (ILM) Perfect (Liquid state)Very Low (<5% RSD)Acid-base neutralizationAbsolute quantification & automated runs
Hydrophobic Target Plates GoodModerate (~20% RSD)Droplet confinement via TeflonTrace sample concentration[5]

Part 3: Standard Operating Procedures (Protocols)

Protocol A: The Nitrocellulose-Modified Thin-Layer Method

This protocol is a self-validating system: if the final wash step removes your peptide signal, the nitrocellulose film was not properly formed.

  • Solution Preparation:

    • Prepare Solution A: 10 mg/mL 3-HCCA in 100% Acetone.

    • Prepare Solution B: 10 mg/mL Nitrocellulose in Acetone/Isopropanol (1:1 v/v).

  • Matrix Mixing: Mix Solution A and Solution B at a 4:1 ratio.

  • Film Deposition: Spot 0.5 µL of the matrix mixture onto the MALDI target.

    • Causality Check: The high volatility of acetone will cause instantaneous precipitation. You should observe a flat, matte film form within 2 seconds[2],[3].

  • Sample Application: Spot 0.5 µL of your aqueous peptide sample directly on top of the dried film. Allow it to dry completely at room temperature.

  • On-Target Washing (Crucial): Pipette 5 µL of cold 0.1% Trifluoroacetic acid (TFA) onto the dried spot. Leave for 5 seconds, then carefully wick away the liquid with a pipette or filter paper.

    • Causality Check: The NC film firmly anchors the peptides. This wash removes alkali metals (Na+, K+) that suppress ionization, ensuring high-intensity, reproducible [M+H]+ peaks.

Protocol B: 3-HCCA Ionic Liquid Matrix (ILM) Synthesis

Use this protocol when absolute spot-to-spot reproducibility is required for automated, unattended MALDI runs.

  • Base Matrix Preparation: Prepare a standard 3-HCCA solution at 10 mg/mL in 50% Acetonitrile / 50% Water with 0.1% TFA.

  • Neutralization: Add an equimolar amount of 3-Aminoquinoline (3-AQ) to the matrix solution.

    • Causality Check: The basic amine reacts with the carboxylic acid of 3-HCCA, forming an amorphous, non-volatile ionic liquid (3-AQ/CHCA)[4].

  • Sample Mixing: Mix 1 µL of the ILM solution with 1 µL of your peptide sample in a microcentrifuge tube.

  • Deposition: Spot 1 µL of the mixture onto the target plate and dry under vacuum.

    • Causality Check: The spot will not form rigid crystals. It will remain a highly viscous, transparent droplet, ensuring 100% homogeneous analyte distribution and entirely eliminating the sweet spot effect[4].

Part 4: Mechanistic Workflow Visualization

SweetSpotMitigation cluster_problem Standard Dried-Droplet Method cluster_solution Mitigation Strategies Start 3-HCCA Matrix + Analyte Droplet SlowEvap Slow Solvent Evaporation (Standard AcN/H2O) Start->SlowEvap Conventional ThinLayer Thin-Layer Method (Volatile Solvents) Start->ThinLayer Fast Evap Additives Matrix Additives (Nitrocellulose/Ammonium) Start->Additives Viscosity/Nucleation ILM Ionic Liquid Matrix (Base Neutralization) Start->ILM Liquid State HetCryst Heterogeneous Crystallization & Analyte Segregation SlowEvap->HetCryst SweetSpot Sweet Spot Effect (High Signal Variability) HetCryst->SweetSpot Homogeneous Homogeneous Co-crystallization or Amorphous Film ThinLayer->Homogeneous Additives->Homogeneous ILM->Homogeneous Reproducible Uniform Ion Yield (High Reproducibility) Homogeneous->Reproducible

Mechanistic pathways comparing standard 3-HCCA crystallization against sweet spot mitigation methods.

Part 5: References

  • A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry - PubMed / NIH -[Link]

  • Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC / NIH -[Link]

  • MALDI Matrix Research for Biopolymers - PMC / NIH -[Link]

  • MALDI Matrix: Origins, Innovations, and Frontiers - Chemical Reviews / ACS -[Link]

  • Miniaturizing sample spots for matrix-assisted laser desorption/ionization mass spectrometry - PMC / NIH -[Link]

Sources

Technical Support Center: α-Cyano-4-Hydroxycinnamic Acid (CHCA) Signal Suppression Issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for α-Cyano-4-Hydroxycinnamic Acid (CHCA) matrix-assisted laser desorption/ionization (MALDI) mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common signal suppression issues encountered during their experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common problems that lead to diminished or absent analyte signals when using CHCA as a MALDI matrix.

Issue 1: Low or No Analyte Signal Intensity

Q: I am not seeing any signal for my analyte, or the signal is extremely weak. What are the likely causes and how can I fix this?

A: Low or no analyte signal is a common issue that can stem from several factors, ranging from sample preparation to instrument settings. Here’s a breakdown of potential causes and their solutions:

Probable Cause 1: Suboptimal Matrix-to-Analyte Ratio

  • Expertise & Experience: The relative concentration of CHCA to your analyte is critical for effective co-crystallization and ionization. An excess of matrix can suppress the analyte signal, while too little matrix will result in inefficient energy transfer from the laser. The optimal ratio is often determined empirically.

  • Troubleshooting Steps:

    • Analyte Concentration: Ensure your analyte solution is at an appropriate concentration, typically in the range of 1-50 µM.[1][2]

    • Serial Dilutions: Prepare a series of analyte/matrix mixtures with varying volume ratios (e.g., 1:1, 1:5, 5:1) to identify the optimal ratio for your specific analyte.[2]

    • Start with a 1:1 Ratio: A common and effective starting point is to mix your analyte and matrix solutions in a 1:1 (v/v) ratio.[2][3]

Probable Cause 2: Presence of Contaminants (Salts, Detergents)

  • Expertise & Experience: Salts (e.g., sodium, potassium) and detergents are notorious for causing signal suppression in MALDI-MS.[4][5][6] They can interfere with the co-crystallization process and compete with the analyte for ionization.

  • Troubleshooting Steps:

    • Sample Purification: Desalt and purify your sample using techniques like C18 ZipTips or dialysis.

    • On-Plate Washing: After spotting the sample/matrix mixture and allowing it to dry, you can perform a gentle on-plate wash with cold, deionized water or a dilute acid solution (e.g., 0.1% TFA) to remove salts.[4][5]

    • Use of Additives: Incorporating additives like ammonium phosphate or ammonium citrate into the matrix solution can help to suppress the formation of alkali adducts and reduce chemical noise.[4][5][6][7][8]

Probable Cause 3: Poor Co-crystallization

  • Expertise & Experience: The quality of the co-crystallization between the analyte and the CHCA matrix directly impacts the efficiency of the desorption and ionization process. Inhomogeneous crystals or "hot spots" can lead to inconsistent and weak signals.

  • Troubleshooting Steps:

    • Solvent Composition: The choice of solvent for both the matrix and the analyte is crucial. A common solvent system for CHCA is a mixture of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA).[3][9] The ratio of ACN to water can be adjusted to optimize crystallization.

    • Spotting Technique: The dried-droplet method is the most common technique.[3][9] For difficult samples, consider alternative methods like the thin-layer or sandwich method.[1][10]

    • Drying Conditions: Allow the spotted sample to air-dry slowly at room temperature. Rapid drying can lead to poorly formed crystals.

Issue 2: High Background Noise and Matrix-Related Peaks

Q: My mass spectrum is dominated by peaks from the CHCA matrix itself, which are obscuring my analyte signals, especially in the low mass range.

A: CHCA is known to produce matrix-related ions and adducts, particularly in the lower mass-to-charge (m/z) range (typically below 800-1200 m/z).[4][5][6][7] These can interfere with the detection of low molecular weight analytes.

Probable Cause 1: Matrix Cluster and Adduct Formation

  • Expertise & Experience: CHCA can form clusters and adducts with alkali metal ions (Na+, K+) that are ubiquitously present in solvents and on labware.[7][11][12][13] These matrix-related ions can be more abundant than the analyte ions, especially at low analyte concentrations.

  • Troubleshooting Steps:

    • Matrix Purity: Use high-purity CHCA (>99.0%) to minimize contaminants that can contribute to adduct formation.[14]

    • Additive Use: As mentioned previously, adding ammonium phosphate or ammonium citrate to the matrix solution is highly effective in suppressing the formation of these adducts.[4][5][6][7][8]

    • Optimize Matrix Concentration: In some cases, a lower concentration of CHCA can reduce the intensity of matrix-related peaks without significantly compromising analyte signal.[15] An optimal concentration of 0.1 mg/ml CHCA in 20% ACN/0.1% aq. TFA has been shown to significantly improve sensitivity.[15]

Probable Cause 2: Inappropriate Laser Power

  • Expertise & Experience: Using excessive laser power can lead to increased fragmentation of the matrix and the formation of a wider range of matrix-related ions, contributing to high background noise.

  • Troubleshooting Steps:

    • Laser Energy Attenuation: Start with a low laser power and gradually increase it until you achieve a good signal-to-noise ratio for your analyte.

    • Sweet Spot Hunting: Move the laser around the sample spot to find areas with optimal crystallization that require lower laser energy for good ionization.

Problem Probable Cause Recommended Solution
Low/No Analyte SignalSuboptimal Matrix-to-Analyte RatioEmpirically determine the optimal ratio by testing serial dilutions (start with 1:1 v/v).
Presence of ContaminantsDesalt/purify the sample; perform on-plate washing; use additives like ammonium phosphate.
Poor Co-crystallizationOptimize solvent composition and spotting technique; allow for slow air-drying.
High Background NoiseMatrix Cluster/Adduct FormationUse high-purity CHCA; add ammonium phosphate/citrate to the matrix solution; optimize matrix concentration.
Inappropriate Laser PowerStart with low laser power and gradually increase; search for "sweet spots" on the sample.

FAQs

Q1: What is the optimal concentration for a CHCA matrix solution?

A1: While a saturated solution is often used, the optimal concentration can vary depending on the analyte and experimental conditions.[9] A common starting point is a saturated solution prepared by dissolving 10-25 mg of CHCA in 1.0 mL of a 50:50 acetonitrile/water solution with 0.1% TFA.[3][9] However, for some applications, a much lower concentration (e.g., 0.1 mg/mL) has been shown to significantly improve sensitivity.[15]

Q2: How should I prepare my CHCA matrix solution?

A2: A standard protocol for a saturated CHCA solution is as follows:

  • Add 10-25 mg of high-purity CHCA to a microcentrifuge tube.[3]

  • Add 1.0 mL of a solution containing 50% acetonitrile, 50% ultrapure water, and 0.1% TFA.[3]

  • Vortex the tube vigorously to dissolve the CHCA.[3]

  • If not all of the CHCA dissolves, centrifuge the tube and use the supernatant for your experiments.[3][9]

Q3: What are the best spotting techniques for CHCA?

A3: The dried-droplet method is the most widely used and straightforward technique.[3][9] It involves mixing the analyte and matrix solutions and spotting 0.5-1.0 µL onto the MALDI target, then allowing it to air dry.[3] For analytes that are difficult to co-crystallize, the thin-layer or sandwich methods can be effective alternatives.[1][10]

Q4: Can I use additives with CHCA? What are their benefits?

A4: Yes, additives can be very beneficial. Ammonium phosphate and ammonium citrate are commonly used to suppress the formation of sodium and potassium adducts of CHCA, which reduces background noise and can improve the signal-to-noise ratio for your analyte, especially at low concentrations.[4][5][6][7][8]

Q5: Are there alternatives to CHCA for certain types of analytes?

A5: While CHCA is excellent for peptides and small proteins (generally under 10 kDa), other matrices may be more suitable for different classes of molecules.[3] For larger proteins, sinapinic acid (SA) is often preferred. For glycoproteins and nucleic acids, 2,5-dihydroxybenzoic acid (DHB) is a common choice. For certain small molecules, derivatives of CHCA, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA) , have shown improved performance.[16][17]

Experimental Workflows and Diagrams

Troubleshooting Workflow for Low Signal Intensity

troubleshooting_workflow start Start: Low or No Analyte Signal check_ratio 1. Check Matrix/Analyte Ratio (Start with 1:1 v/v) start->check_ratio optimize_ratio Optimize Ratio: Test serial dilutions check_ratio->optimize_ratio Signal still low check_contaminants 2. Suspect Contaminants (Salts, Detergents) check_ratio->check_contaminants Ratio Optimized optimize_ratio->check_contaminants purify_sample Purify Sample: Desalt (e.g., C18 ZipTip) check_contaminants->purify_sample on_plate_wash Perform On-Plate Wash purify_sample->on_plate_wash use_additives Use Additives: (Ammonium Phosphate) on_plate_wash->use_additives check_crystallization 3. Evaluate Co-crystallization use_additives->check_crystallization optimize_solvents Optimize Solvents & Spotting Technique check_crystallization->optimize_solvents check_laser 4. Adjust Laser Power optimize_solvents->check_laser good_signal Good Signal Achieved check_laser->good_signal

Caption: A step-by-step workflow for troubleshooting low analyte signal intensity.

Dried-Droplet Sample Preparation Method

dried_droplet_workflow analyte Analyte Solution (~1-50 µM) mix Mix Analyte and Matrix (e.g., 1:1 v/v) analyte->mix matrix CHCA Matrix Solution (Saturated or specific conc.) matrix->mix spot Deposit 0.5-1.0 µL of the mixture onto the MALDI target mix->spot dry Allow to air-dry at room temperature spot->dry crystallize Co-crystallization of analyte and matrix occurs dry->crystallize analyze Analyze in MALDI-TOF Mass Spectrometer crystallize->analyze

Caption: The standard dried-droplet method for MALDI sample preparation with CHCA.

References

  • Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix‐assisted laser desorption/ionization mass spectrometry - PMC. (n.d.).
  • Application Notes and Protocols for 4-Cyanocinnamic Acid (CHCA) MALDI Matrix - Benchchem. (n.d.).
  • CHCA MALDI Matrix Protocol - ProteoChem. (n.d.).
  • AP/MALDI Sample Preparation Protocols - MassTech. (n.d.).
  • High Spatial Resolution Imaging of N-glycans by Matrix Sublimation & Recrystallization. (n.d.).
  • An improved sample preparation method for the sensitive detection of peptides by MALDI-MS - PubMed. (2013, November 15).
  • Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics - PubMed. (2001, February 1).
  • Alpha-cyano-4-hydroxycinnamic acid (α-CHCA) - Journal of Biomolecular Techniques. (2003, December 15).
  • (E)-Propyl α-Cyano-4-Hydroxyl Cinnamylate: A High Sensitive and Salt Tolerant Matrix for Intact Protein Profiling by MALDI Mass Spectrometry - ACS Publications. (2016, January 4).
  • Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets | Analytical Chemistry - ACS Publications. (2021, June 7).
  • Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry. | Sigma-Aldrich. (2011, January 25).
  • Biopolymer Mass Spectrometry, ERRC, ARS, USDA: MALDI sample preparation.doc, 10/18/2005 1 MALDI SAMPLE PREPARATION MATERIALS EQU. (2005, October 18).
  • Investigation of the mechanism of matrix adduct formation in MALDI at elevated pressure. (2025, August 6).
  • Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - CORE. (2021, June 7).
  • MALDI-TOF MS detection of dilute, volume-limited peptide samples with physiological salt levels - Analyst (RSC Publishing). (n.d.).
  • Sample spotting techniques - QB3 Berkeley. (n.d.).
  • Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices - ACS Publications. (2015, January 19).
  • CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS | Spectroscopy Online. (2020, November 16).
  • MALDI-TOF Sample Preparation. (n.d.).
  • Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed. (2004, May 15).
  • Suppression of ??-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry | Request PDF - ResearchGate. (2025, August 6).
  • Application Notes and Protocols for 4-Cyanocinnamic Acid (CHCA) Matrix in MALDI-TOF Mass Spectrometry - Benchchem. (n.d.).
  • Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC. (2022, April 15).
  • 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix | PNAS. (2008, August 26).
  • Sample preparation strategies in MALDI - MassTech. (n.d.).
  • Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC. (n.d.).
  • CHCA or DHB? Systematic comparison of the two most commonly used matrices for peptide mass fingerprint analysis with MALDI MS | Request PDF - ResearchGate. (2025, August 7).
  • Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. | Semantic Scholar. (n.d.).
  • MALDI-TOF Sample Preparation: Does Matrix Purity Really Matter? - Waters Corporation. (n.d.).
  • Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech - ap-maldi. (n.d.).
  • The Analyst's Matrix: A Head-to-Head Comparison of CHCA and its Halogenated Counterpart in Mass Spectrometry - Benchchem. (n.d.).
  • Matrix Recipes | Harvard Center for Mass Spectrometry. (n.d.).
  • Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC. (n.d.).
  • MALDI post-source decay and LIFT-TOF/TOF investigation of alpha-cyano-4-hydroxycinnamic acid cluster interferences - PubMed. (2004, March 15).

Sources

Technical Guide: Solvent Evaporation & Crystallization Dynamics for Alpha-Cyano Hydroxycinnamic Acid (CHCA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Isomer Clarification

Note on Chemical Identity: While the standard "CHCA" matrix used in >95% of MALDI applications is alpha-cyano-4-hydroxycinnamic acid , this guide addresses the physicochemical principles governing both the 4-isomer and the alpha-cyano-3-hydroxycinnamic acid (3-HCCA) variant. Both isomers share near-identical solubility profiles and crystallization behaviors. The protocols below are optimized for the cyano-hydroxycinnamic backbone, regardless of the hydroxyl position.

The Core Challenge: Success in MALDI-TOF MS with CHCA depends entirely on the rate of solvent evaporation .[1] This rate dictates the crystallization kinetics.

  • Too Fast: Amorphous solids form; analyte is trapped but not integrated into the crystal lattice (poor ionization).[1]

  • Too Slow: Large crystals form; analyte is excluded from the lattice (segregation), leading to "hot spots" and poor shot-to-shot reproducibility.[1]

  • Optimal: A controlled evaporation that balances nucleation and growth, typically achieved by manipulating the vapor pressure differential between Acetonitrile (ACN) and Water.

Technical Deep Dive: The Physics of Evaporation

To troubleshoot effectively, you must understand the "Evaporation Race" occurring in your droplet.

The Solvent System

The standard CHCA solvent is a binary mixture: Acetonitrile (ACN) and Water , usually with Trifluoroacetic Acid (TFA) .[1]

Solvent ComponentBoiling Point (°C)Vapor Pressure (at 20°C)Role in Crystallization
Acetonitrile (ACN) 82°C~9.7 kPa (High)Solubilizes the hydrophobic CHCA matrix. Evaporates first.
Water 100°C~2.3 kPa (Low)Solubilizes hydrophilic peptides/analytes.[1] Evaporates last.
TFA (0.1%) 72°C~11 kPaIon pairing agent; ensures analyte protonation.
The "Coffee Ring" Mechanism

When a 50:50 ACN:Water droplet dries:

  • Phase 1 (ACN Evaporation): ACN has a vapor pressure ~4x higher than water.[1] It evaporates rapidly from the contact line (edge) of the droplet.

  • Saturation Gradient: As ACN leaves, the solubility of the hydrophobic CHCA decreases drastically at the edge.

  • Nucleation: CHCA precipitates at the edge first, creating a rim of crystals.[1]

  • Phase 2 (Water Evaporation): The remaining liquid is now mostly water.[1] The hydrophobic CHCA is insoluble in water, so it crashes out rapidly, often trapping the water-soluble analyte in a chaotic manner or excluding it entirely.

Visualization: Evaporation & Crystallization Workflow

The following diagram illustrates the critical "Evaporation Race" and how solvent choice dictates crystal morphology.

EvaporationDynamics Start Droplet Deposition (50:50 ACN:H2O) EvapStart Evaporation Begins (Ambient Temp) Start->EvapStart ACN_Loss ACN Evaporates Rapidly (High Vapor Pressure) EvapStart->ACN_Loss Water_Rich Droplet becomes Water-Rich (Matrix Solubility Drops) ACN_Loss->Water_Rich Nucleation Nucleation Event Water_Rich->Nucleation Path_Slow Slow Dry (High Water %) Nucleation->Path_Slow Standard Dried Droplet Path_Fast Fast Dry (High ACN/Acetone) Nucleation->Path_Fast Thin Layer Method Result_Slow Large Heterogeneous Crystals (Analyte Segregation) Path_Slow->Result_Slow Result_Fast Microcrystalline Layer (Homogeneous Integration) Path_Fast->Result_Fast

Caption: Figure 1. The "Evaporation Race" between ACN and Water determines whether you get large, segregated crystals (Slow Path) or a uniform microcrystalline layer (Fast Path).

Troubleshooting Hub (Q&A)

Q1: I see a "halo" of crystals with a clear center, and I only get signal from the rim. Why?

  • Diagnosis: This is the classic "Coffee Ring Effect."[1]

  • Cause: The ACN evaporated too quickly from the edge, pinning the contact line. The analyte (soluble in the remaining water) was pushed to the center or trapped in the final drying phase where no matrix was left to co-crystallize.

  • Solution: Switch to the Recrystallized Thin Layer Method (see Protocol B). By creating a seed layer first, you force the analyte to crystallize instantly upon contact, preventing migration.

Q2: My signal intensity varies wildly between laser shots (poor reproducibility).

  • Diagnosis: Heterogeneous crystallization (Hot Spots).[1]

  • Cause: Slow evaporation allowed the CHCA to grow into large, discrete needles.[1] The analyte is not distributed evenly inside these needles but rather adsorbed on specific faces.[1]

  • Solution: Increase the organic solvent ratio (e.g., 70% ACN) or use Acetone as the solvent for the matrix.[1] Acetone's extremely high vapor pressure forces rapid nucleation, creating millions of microcrystals rather than a few large ones.

Q3: I am analyzing hydrophobic peptides/lipids and seeing no signal.

  • Diagnosis: Solubility mismatch.

  • Cause: If your analyte is hydrophobic, it may be precipitating out of the solution before the matrix does when the ACN evaporates.[1] It aggregates separately from the matrix crystals.

  • Solution: Use a "Non-Aqueous" protocol.[1] Dissolve CHCA in Isopropanol/ACN (no water) to keep hydrophobic analytes in solution until the exact moment of crystallization.

Q4: My spectrum is dominated by Sodium (Na+) and Potassium (K+) adducts.

  • Diagnosis: Salt contamination.[1]

  • Cause: As water evaporates last, salts concentrate in the final liquid phase and deposit on the crystal surface.[1]

  • Solution: Add Ammonium Phosphate (10 mM) or Ammonium Citrate to your matrix solution.[1] These ammonium salts compete with Na/K and suppress adduct formation (known as "on-target washing").

Experimental Protocols
Protocol A: Standard Dried Droplet (General Purpose)

Best for: Quick checks, abundant samples (>1 pmol).[1]

  • Matrix Solution: 10 mg/mL CHCA in 50:50 ACN:Water + 0.1% TFA.

  • Sample Prep: Dissolve analyte in 0.1% TFA (aqueous).

  • Mixing: Mix Matrix and Sample 1:1 in a microtube.

  • Deposition: Spot 1 µL onto the target plate.

  • Drying: Allow to air dry at room temperature. Do not blow on it (introduces humidity/contaminants).

Protocol B: Thin Layer Method (High Sensitivity/Reproducibility)

Best for: Low abundance samples (<100 fmol), quantification, and eliminating hot spots.[1]

  • Layer 1 (Seeding):

    • Prepare a saturated solution of CHCA in Acetone (or 100% ACN).[1]

    • Spot 0.5 µL onto the target.[2] It will dry almost instantly (<2 seconds) into a fine, opaque white film.

  • Layer 2 (Analyte Incorporation):

    • Acidify your sample with 0.1% TFA.[3][4]

    • Spot 0.5 - 1.0 µL of sample on top of the dry matrix layer.[1]

    • Mechanism:[1][5][6] The aqueous sample partially re-dissolves the top monolayers of the CHCA crystals. As it re-dries, the analyte is incorporated into the crystal lattice.

  • Optional Wash:

    • Place a droplet of cold (4°C) 0.1% TFA on the spot for 3 seconds and pipette it off. This removes surface salts without dissolving the CHCA-analyte crystals.

Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue HotSpots Hot Spots / Poor Reproducibility Issue->HotSpots NoSignal No Signal Issue->NoSignal SaltAdducts High Na+/K+ Adducts Issue->SaltAdducts Action_ThinLayer Switch to Thin Layer Method HotSpots->Action_ThinLayer Cause: Large Crystals Action_Solubility Check Analyte Solubility (Try IPA/ACN mix) NoSignal->Action_Solubility Cause: Analyte Precip. Action_Additives Add Ammonium Phosphate or Citrate SaltAdducts->Action_Additives Cause: Salt Conc.

Caption: Figure 2. Decision tree for common CHCA crystallization issues.

References
  • Beavis, R. C., & Chait, B. T. (1989). Matrix-assisted laser desorption mass spectrometry using 355 nm radiation. Rapid Communications in Mass Spectrometry.

  • Cohen, S. L., & Chait, B. T. (1996). Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. Analytical Chemistry.

  • Vorm, O., Roepstorff, P., & Mann, M. (1994). Improved resolution and very high sensitivity in MALDI TOF of matrix surfaces made by fast evaporation. Analytical Chemistry.

  • Zhu, X., & Papayannopoulos, I. A. (2003). Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions. Journal of Biomolecular Techniques.

Sources

alpha-cyano-3-hydroxycinnamic acid solubility issues in water-acetonitrile

Technical Support Center: -Cyano-Hydroxycinnamic Acid Solubility

Topic: Troubleshooting Solubility in Water-Acetonitrile Systems

Part 1: Critical Verification (Isomer Check)

⚠️ URGENT: Verify Your Reagent Identity Before proceeding, please verify the exact CAS number on your reagent bottle.[1]

  • 
    -Cyano-4-hydroxycinnamic acid (CHCA/HCCA):  [CAS: 28166-41-8].[1][2][3][4] This is the standard "Universal Matrix" for MALDI-TOF MS of peptides and small proteins.[1]
    
  • 
    -Cyano-3-hydroxycinnamic acid:  [CAS: 54673-07-3].[1][5][6] This is a positional isomer.[1] While chemically similar, it is rarely used  as a primary matrix.[1]
    

Note: The solubility principles below apply to both isomers due to their identical functional groups, but 4-hydroxy is the industry standard.[1] If you purchased 3-hydroxy by mistake for general peptide work, we recommend switching to 4-hydroxy for comparable results to literature standards.

Part 2: The Solubility Landscape (Technical Theory)

Users frequently encounter precipitation because

11
The "Solvent Conflict"
  • Acetonitrile (ACN): Solvates the hydrophobic aromatic ring.[1]

  • Water: Essential for dissolving biological analytes (peptides/proteins) and salts.[1]

  • The Conflict: CHCA requires high organic content (>30%) to remain in solution.[1] However, biological samples often require high aqueous content.[1]

  • The Solution: A "co-solvent" system (typically 50:50 or 70:30 ACN:H2O) combined with acidification .[1]

The Role of TFA (Trifluoroacetic Acid)

You cannot rely on water/ACN alone.[1]

  • Solubility: Acidification suppresses the ionization of the carboxylic acid group (keeping it neutral), which actually decreases water solubility slightly but is essential for protonation in Positive Ion Mode MALDI.[1]

  • Crystal Quality: TFA promotes the formation of uniform, small crystals rather than large, heterogeneous needles.[1]

Part 3: Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: "My matrix stock solution is cloudy or precipitating immediately."

Diagnosis: The water content is too high, or the saturation point was exceeded without proper energy input.[1]

Corrective Action:

  • Check the Ratio: Ensure your solvent is at least 30% Acetonitrile .[1] The "Sweet Spot" for standard peptide work is 50% ACN .[1]

  • Acidify: Ensure the solvent contains 0.1% TFA .[1][7]

  • Energy Input: CHCA dissolves endothermically.[1] It requires sonication (ultrasonic bath) for 5–10 minutes.[1] Vortexing alone is often insufficient for saturation.[1]

Issue 2: "I see large, needle-like crystals on the target plate (Hot Spots)."

Diagnosis: Slow evaporation or low organic content.[1] Large crystals lead to poor shot-to-shot reproducibility.[1]

Corrective Action:

  • Increase Volatility: Switch from 50% ACN to 70% ACN . Faster evaporation creates smaller, more uniform crystals.[1]

  • Acetone Spike: Add a small volume (e.g., 10-20%) of acetone or ethanol to the matrix solution to increase evaporation rates.[1]

Issue 3: "The solution clogs my LC-MALDI spotter or capillary lines."

Diagnosis: You are using a saturated solution without filtering.[1] Temperature drops in the capillary lines cause micro-precipitation.[1]

Corrective Action:

  • Filter: Always pass the matrix solution through a 0.22 µm PTFE or Nylon filter before loading into capillaries.[1]

  • Reduce Concentration: Do not use a saturated solution for automated spotting. Use a fixed concentration (e.g., 5–7 mg/mL ) which is below the saturation limit (approx 10-12 mg/mL in 50% ACN) to prevent crashing out inside the tubing.[1]

Part 4: Validated Protocols

Protocol A: Standard Saturated Matrix (The "Crush and Soak")

Best for: Manual spotting, maximum sensitivity.

  • Weigh: 10 mg of

    
    -Cyano-hydroxycinnamic acid into a 1.5 mL Eppendorf tube.
    
  • Solvent Prep: Prepare TA50 Solvent (50:50 Acetonitrile:Water + 0.1% TFA).[1]

  • Mix: Add 1 mL of TA50 Solvent to the powder.

  • Sonicate: Sonicate in a water bath for 10 minutes. The solution should be saturated (visible pellet of undissolved crystals at the bottom).[1]

  • Centrifuge: Spin at 10,000 rpm for 2 minutes to pellet the excess matrix.

  • Use: Draw the clear supernatant for spotting.[1] Do not disturb the pellet.

Protocol B: Recrystallization (For Impure/Yellow Matrix)

Best for: When you suspect contaminants (yellow tint) are causing solubility or noise issues.[1]

  • Dissolve: Dissolve CHCA in hot ethanol (approx. 50°C) until near saturation.

  • Filter: Filter while warm to remove insoluble debris.[1]

  • Cool: Add cool water dropwise until the solution turns slightly turbid.

  • Crystallize: Place in a fridge (4°C) overnight.

  • Recover: Filter the white crystals and dry in a vacuum desiccator.

Part 5: Decision Logic (Workflow)

The following diagram outlines the troubleshooting logic for CHCA solubility issues.

CHCA_Solubility_TroubleshootingStartStart: Matrix PreparationCheck_AppearanceVisual Inspection of SolutionStart->Check_AppearanceIs_CloudyIs Solution Cloudy?Check_Appearance->Is_CloudyCheck_SolventCheck Solvent RatioIs_Cloudy->Check_SolventYesCheck_ApplicationApplication Method?Is_Cloudy->Check_ApplicationNo (Clear)Adjust_ACNAction: Increase ACN to >50%Check_Solvent->Adjust_ACNSonicateAction: Sonicate 10 minsAdjust_ACN->SonicateSonicate->Check_AppearanceRe-evaluateManual_SpotManual SpottingCheck_Application->Manual_SpotAuto_SpotAutomated/LC-MALDICheck_Application->Auto_SpotCrystals_BadIssue: Large/Uneven CrystalsManual_Spot->Crystals_BadIf Poor SignalCloggingIssue: Line CloggingAuto_Spot->CloggingIf BlockageFix_EvapFix: Use 70% ACN or Add AcetoneCrystals_Bad->Fix_EvapFix_FilterFix: Filter (0.22µm) & Reduce Conc.Clogging->Fix_Filter

Caption: Decision tree for diagnosing and resolving CHCA matrix solubility and crystallization defects.

Part 6: Reference Data

Table 1: Solubility Limits of CHCA (Approximate)
Solvent CompositionSolubility (mg/mL)Notes
100% Water < 1.0 mg/mLPractically insoluble; useless for MALDI.
30% ACN / 70% Water ~ 4–6 mg/mLRisk of precipitation if temp drops.[1]
50% ACN / 50% Water ~ 10–15 mg/mLIdeal. Standard saturated solution.[1]
70% ACN / 30% Water > 20 mg/mLHigh solubility; fast evaporation.
100% Methanol/Ethanol > 30 mg/mLGood for stock, but poor co-crystallization with aqueous analytes.

References

  • Beavis, R. C., & Chait, B. T. (1992).[1]

    
    -Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[1][2][4][8][9][10][11] Organic Mass Spectrometry, 27(2), 156-158.[1] Link[1]
    
  • Sigma-Aldrich. (n.d.).[1] Product Information:

    
    -Cyano-4-hydroxycinnamic acid for MALDI-MS. Accessed via Merck/Sigma Technical Library.[1] Link
    
  • Bruker Daltonics. (2012). Care & Consumables: HCCA Matrix Instructions for Use.Link[1]

  • Smirnov, I. P., et al. (2004).[1] Suppression of

    
    -cyano-4-hydroxycinnamic acid matrix clusters in the low-mass region of MALDI-TOF mass spectra. Analytical Chemistry, 76(10), 2958-2965.[1] Link[1]
    

Validation & Comparative

Mechanistic Foundations: Why Isomerism Dictates MALDI Performance

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of matrix-assisted laser desorption/ionization (MALDI) reveals that the physicochemical properties of the matrix are the primary bottleneck for sensitivity and spatial resolution. While cinnamic acid derivatives—such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA)—have served as the gold standard for decades, recent breakthroughs demonstrate that the specific isomeric form of these molecules dictates their performance.

By strategically selecting between geometric (E/Z) and positional (ortho/meta/para) isomers, researchers can manipulate UV extinction coefficients, crystal lattice thermodynamics, and proton transfer efficiency. This guide objectively compares the performance of rationally designed isomeric cinnamic acid derivatives against conventional matrices, providing actionable workflows for high-resolution imaging and labile molecule analysis.

Geometric Isomerism: The E/Z Energy Sink

Commercial cinnamic acid matrices are almost exclusively synthesized in the thermodynamically stable trans (E) configuration[1]. However, the rigid double bond in the cinnamic acid backbone means that synthesizing the cis (Z) isomer fundamentally alters the molecule's stereochemistry and crystal packing[1].

The Causality: During 355 nm laser irradiation, the matrix undergoes rapid excitation. For Z-isomers like Z-sinapinic acid (Z-SA), E/Z photoisomerization acts as a highly efficient energy sink. Instead of transferring excess residual thermal energy to the analyte—which causes in-source decay (ISD)—the energy is consumed by the matrix's structural rearrangement and phase transition. This creates an ultra-soft desorption environment, which is critical for analyzing highly labile molecules like sulfated carbohydrates, where Z-SA almost completely suppresses the dissociation of sulfate groups in negative ion mode[1].

Positional Isomerism: Tuning Extinction Coefficients

In MALDI Imaging Mass Spectrometry (IMS), spatial resolution is limited by the laser spot size and the matrix crystal size. Aminated cinnamic acid analogs (ACAAs) leverage positional isomerism to overcome the limitations of traditional matrices like 1,5-diaminonaphthalene (DAN) or 2,5-dihydroxyacetophenone (DHA)[2].

The Causality: Shifting the amino group to the para position—as seen in 4-aminocinnamic acid (ACA) and 4-(dimethylamino)cinnamic acid (DMACA)—drastically increases the molar extinction coefficient at 355 nm[2]. Because these positional isomers absorb laser energy more efficiently, researchers can lower the laser fluence required to reach the desorption threshold[3]. Lower laser power translates to a smaller laser burn pattern (down to ~4.5 µm) and significantly less thermal degradation of fragile lipids like gangliosides[2]. Furthermore, DMACA exhibits extreme vacuum stability (< 5x10^-7 mbar), preventing matrix sublimation during multi-hour imaging runs[4].

Performance Comparison Data

Table 1: Geometric Isomers for Carbohydrate Analysis

Comparing the commercial standard against its rationally synthesized geometric isomer.

FeatureE-Sinapinic Acid (E-SA)Z-Sinapinic Acid (Z-SA)
Geometric Form trans-isomer (Commercial Standard)cis-isomer (Rationally Synthesized)
Primary Application Proteins, PeptidesNeutral & Sulfated Carbohydrates
Ionization Mode Positive Ion ModeNegative Ion Mode
In-Source Decay (ISD) High for labile sulfate groupsAlmost completely suppressed
Matrix-Analyte Interaction Standard protonationOptimized stereochemical interaction
Table 2: Positional Isomers vs. Conventional Matrices for Lipid IMS

Evaluating aminated cinnamic acid analogs against traditional dual-polarity matrices.

MatrixClassificationExtinction Coeff. (355 nm)Vacuum StabilitySpatial Res. LimitKey Advantage
DMACA Aminated Cinnamic Analog (Positional)Very High>48h at 5x10^-7 mbar4.5 - 5 µmDual-polarity, no oversampling needed
ACA Aminated Cinnamic Analog (Positional)HighStable~10 µmMinimal ganglioside fragmentation
DAN Naphthalene DerivativeModerateVolatile (Sublimes)~10 µmTraditional dual-polarity standard
DHA Acetophenone DerivativeLow/ModerateStable~10 - 20 µmGood for proteins, poor for labile lipids

Mechanistic Pathways & Workflows

G Start Laser Irradiation (355 nm) Matrix Isomeric Matrix (Z-SA / DMACA) Start->Matrix Absorption High Extinction Coeff. Absorption Matrix->Absorption Isomerization Photoisomerization Energy Sink Absorption->Isomerization Photochemical Desorption Soft Phase Transition Absorption->Desorption Thermal Ablation Isomerization->Desorption ProtonTransfer Low-Energy Proton Transfer Desorption->ProtonTransfer Detection Intact Labile Analyte Detection ProtonTransfer->Detection Reduced ISD

MALDI desorption pathway highlighting how isomeric matrices enable soft ionization of labile targets.

Workflow Tissue Tissue Sectioning & Thawing Spraying Automated Spraying (Sub-µm Crystals) Tissue->Spraying MatrixPrep DMACA Matrix Preparation MatrixPrep->Spraying QC QC: Optical Microscopy Verification Spraying->QC Vacuum High Vacuum Insertion (< 5x10^-7 mbar) QC->Vacuum Pass Laser MALDI-TOF (5 µm Spot Size) Vacuum->Laser Data Dual-Polarity Lipid Imaging Laser->Data

Self-validating workflow for high-spatial-resolution MALDI IMS using DMACA positional isomers.

Self-Validating Experimental Protocols

Protocol A: Z-Sinapinic Acid Preparation for Sulfated Carbohydrates

Objective: Achieve soft ionization of labile sulfated oligosaccharides without sulfate group dissociation.

  • Isomeric Verification (QC Step 1): Prior to matrix preparation, verify the purity of the synthesized Z-SA (>95% Z-isomer) via 1H-NMR to ensure minimal E-isomer contamination, which would reintroduce thermal degradation pathways.

  • Matrix Solution Formulation: Dissolve Z-SA in a solvent system of 50% Acetonitrile / 50% Water containing 0.1% Trifluoroacetic acid (TFA) to a final concentration of 10 mg/mL.

  • Sample Spotting: Spot 1 µL of the sulfated carbohydrate sample onto a polished steel MALDI target plate.

  • Matrix Overlay: Immediately overlay the sample with 1 µL of the Z-SA matrix solution.

  • System Validation (QC Step 2): On an adjacent target well, spot a known labile standard (e.g., Dextran sulfate).

  • Crystallization: Allow the spots to co-crystallize and dry completely at room temperature under atmospheric pressure.

  • Acquisition & Calibration: Load the plate into the MALDI-TOF MS. Operate in negative ion mode . Fire the laser on the Dextran sulfate standard first; validate that the mass spectrum shows intact precursor ions with <5% neutral loss of SO3. Once validated, proceed to analyze the unknown samples.

Protocol B: High-Resolution Dual-Polarity Lipid IMS using DMACA

Objective: Achieve true 5 µm spatial resolution imaging of phospholipids and gangliosides without oversampling.

  • Matrix Preparation: Dissolve DMACA in a polar aprotic solvent mixture (e.g., 70% Acetonitrile / 30% Dimethylformamide) at 5 mg/mL. The aprotic nature of DMF restricts crystal growth, promoting sub-micrometer crystallization[4].

  • Tissue Mounting: Mount 10 µm thick fresh-frozen murine brain or kidney sections onto ITO-coated conductive glass slides. Desiccate for 30 minutes.

  • Automated Matrix Application: Apply the DMACA matrix using an automated pneumatic sprayer. Set the flow rate to 0.1 mL/min, nozzle temperature to 75°C, and perform 8 iterative passes.

  • Microscopic Validation (QC Step 1): Inspect the sprayed slide under an optical microscope at 40x magnification. Crystals must be homogeneous and strictly < 1 µm in diameter. If larger crystals are observed, the 5 µm spatial resolution will be compromised; discard and recalibrate the sprayer.

  • Vacuum Equilibration: Load the slide into the MALDI-TOF/TOF instrument. Allow the source pressure to stabilize below 5x10^-7 mbar. DMACA’s high vacuum stability ensures no matrix is lost to sublimation during this phase[2].

  • Laser Fluence Calibration (QC Step 2): Fire the 355 nm Nd:YAG laser on an off-tissue matrix region. Gradually lower the laser power until the absolute desorption threshold is found. DMACA's high extinction coefficient allows for a ~4.5 µm burn pattern at minimal power[3].

  • Data Acquisition: Acquire lipid images in both positive and negative ion modes at a 5 µm pixel size.

References

  • Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis.PubMed (nih.gov).
  • Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry.ChemRxiv.
  • Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins.Sigma-Aldrich.
  • Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry.PubMed (nih.gov).
  • Aminated cinnamic acid analogues as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry of lipids.Morressier.

Sources

Publish Comparison Guide: HPLC Purity Assessment of α-Cyano-3-Hydroxycinnamic Acid (3CHCA) for MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), the selection and purity of the organic matrix are as critical as the calibration of the instrument itself. While α-Cyano-4-hydroxycinnamic acid (4CHCA) is the industry standard for peptide mass fingerprinting, its structural isomer, α-Cyano-3-hydroxycinnamic acid (3CHCA) , has emerged as a highly specialized alternative. 3CHCA specifically reacts with sulfhydryl groups, enabling the direct observation of peptide-matrix adduct ions that are highly effective for identifying disulfide-containing proteins ()[1].

However, the analytical power of 3CHCA is entirely dependent on its purity. Trace impurities—such as unreacted precursors, degradation products, and alkali metals (Na⁺, K⁺)—cause severe signal suppression, elevated baseline noise, and complex adduct formation. This guide objectively compares the performance of Ultra-Pure (HPLC Grade) 3CHCA against standard commercial alternatives and provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol to assess matrix purity.

The Causality of HPLC Method Design

Developing an HPLC method for 3CHCA requires a mechanistic understanding of its chemical structure. As a Senior Application Scientist, I do not just apply parameters; I design them based on molecular behavior:

  • Stationary Phase Selection (C18): 3CHCA contains a hydrophobic phenyl ring and a conjugated alkene system. A standard C18 reversed-phase column provides the optimal hydrophobic interaction required to retain and separate 3CHCA from closely related phenolic impurities.

  • Mobile Phase pH Control (0.1% TFA): Cinnamic acid derivatives possess a carboxylic acid functional group (pKa ~4.0). If analyzed in neutral water, the molecule partially ionizes, leading to severe peak tailing and unpredictable retention times. Adding an acidic modifier like Trifluoroacetic acid (TFA) ensures that the cinnamic acid derivative is fully protonated, leading to optimal retention and sharp peak shapes on the nonpolar stationary phase ()[2].

  • Detection Wavelength (330 nm): The extended conjugated system of the cyanocinnamic acid backbone provides a strong UV absorbance maximum. Monitoring at 330 nm maximizes the signal-to-noise ratio for 3CHCA while filtering out background absorbance from non-conjugated solvent impurities.

Comparative Analysis: Ultra-Pure vs. Standard Grade Matrices

To demonstrate the impact of matrix purity on downstream analytical success, we compared Ultra-Pure 3CHCA (>99.5% HPLC Grade) against Standard Commercial 3CHCA (98%) and the traditional 4CHCA (98%).

Table 1: Performance Comparison of MALDI Matrices for Disulfide-Linked Peptide Analysis

ParameterUltra-Pure 3CHCA (HPLC Grade)Standard 3CHCA (98%)Standard 4CHCA (98%)
HPLC Purity (Area %) > 99.5%≤ 98.0%≤ 98.0%
Trace Cations (Na⁺, K⁺) < 10 ppm> 50 ppm> 50 ppm
MALDI Adduct Formation Minimal (< 5%)High (> 25%)High (> 20%)
Disulfide Identification Optimal (Clear Adducts)Sub-optimal (Peak Splitting)Good
S/N Ratio (10 fmol peptide) > 150:1~ 45:1~ 60:1

Self-Validating HPLC Purity Protocol

Trustworthiness in analytical chemistry relies on systems that prove their own accuracy before generating data. The following protocol utilizes a System Suitability Test (SST) . If the SST criteria are not met, the system automatically invalidates the run, preventing the reporting of false purity metrics.

Chromatographic Conditions
  • Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in LC-MS Grade Water.

  • Mobile Phase B: 0.1% (v/v) TFA in LC-MS Grade Acetonitrile ()[3].

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0–3 min: 5% B

    • 3–15 min: Linear gradient to 95% B

    • 15–18 min: Hold at 95% B

    • 18–20 min: Return to 5% B (Re-equilibration)

  • Detection: UV Diode Array Detector (DAD) at λ = 330 nm.

  • Injection Volume: 10 µL.

Step-by-Step Methodology

Step 1: Reagent Preparation Accurately weigh 10.0 mg of the 3CHCA sample and dissolve it in 10 mL of a 50:50 (v/v) Water/Acetonitrile mixture. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: The Self-Validating System Suitability Test (SST) Before analyzing the unknown sample, inject a known 3CHCA reference standard (1 mg/mL) five consecutive times.

  • Causality Check: The software must calculate the Relative Standard Deviation (RSD) of the peak areas. If RSD > 2.0%, the run is aborted. This proves the autosampler and detector are precise.

  • Tailing Factor Check: The peak tailing factor must be < 1.5. If it is higher, it indicates column degradation or insufficient TFA in the mobile phase.

Step 3: Blank Injection Inject 10 µL of the sample diluent (50:50 Water/Acetonitrile).

  • Causality Check: The baseline must be flat with no peaks > 0.1% of the standard's peak area. This proves there is no column carryover from previous analyses.

Step 4: Sample Analysis & Area Normalization Inject the prepared 3CHCA sample. The purity is calculated using the 100% Area Normalization Method . The area of the main 3CHCA peak is divided by the sum of all integrated peak areas (excluding the void volume and blank peaks) and multiplied by 100.

Workflow Visualization

G cluster_0 1. System Validation (Self-Checking) cluster_1 2. Sample Analysis N1 Blank Injection (Baseline Check) N2 SST Standard (RSD < 2.0%) N1->N2 N3 RP-HPLC Gradient (C18, 0.1% TFA) N2->N3 Pass N4 UV Detection (λ=330nm) N3->N4 N5 3. Purity Certification (Area Normalization) N4->N5

Figure 1: Self-validating RP-HPLC workflow for 3CHCA purity assessment.

References

  • PubMed / NIH. "A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry". Journal of the American Society for Mass Spectrometry. URL:[Link]

  • PubMed / NIH. "Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles". Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

Sources

Mechanistic Divergence: "Hot" Reactivity vs. "Cool" Preservation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is the most critical variable in experimental design. While α-cyano-4-hydroxycinnamic acid (4-CHCA) is the traditional workhorse for peptide analysis, its structural isomer, α-cyano-3-hydroxycinnamic acid (3-HCCA) , has emerged as a specialized tool with unique chemical reactivity.

In this guide, we will objectively compare the mechanistic performance of 3-HCCA against 2,5-Dihydroxybenzoic acid (DHB) . Rather than viewing these simply as interchangeable chemical matrices, we must treat them as distinct thermodynamic environments that dictate the survival, fragmentation, and even the chemical derivatization of your protein analytes during the desorption/ionization plume expansion.

The fundamental difference between 3-HCCA and DHB lies in their internal energy transfer and chemical inertness.

3-HCCA: The Reactive "Hot" Matrix 3-HCCA is a highly efficient UV absorber, transferring significant internal energy to the analyte. This makes it a "hot" matrix, which promotes the ionization of smaller peptides but can lead to in-source decay (ISD) of larger, fragile proteins. However, 3-HCCA possesses a unique structural advantage: it acts as a Michael acceptor. During co-crystallization, 3-HCCA specifically reacts with free sulfhydryl (-SH) groups on reduced cysteines[1]. This on-target derivatization results in a highly predictable mass shift of exactly +189 Da per cysteine residue, making 3-HCCA an unparalleled matrix for rapid disulfide bond counting and structural mapping[2].

DHB: The Protective "Cool" Matrix Conversely, DHB is a "cool" matrix. It transfers less internal energy during ionization, resulting in softer desorption[3]. This thermodynamic property is crucial when analyzing intact proteins or labile post-translational modifications (PTMs), such as sialic acids on glycopeptides, which would otherwise be cleaved off in a hotter matrix[4]. Furthermore, DHB is highly tolerant to contaminating salts and buffers, though it forms heterogeneous, needle-like crystals that require specific analytical techniques to achieve high reproducibility[5].

Quantitative Performance Comparison

To facilitate objective matrix selection, the following table summarizes the quantitative and physical parameters of 3-HCCA and DHB based on field-validated data.

Analytical Parameterα-Cyano-3-Hydroxycinnamic Acid (3-HCCA)2,5-Dihydroxybenzoic Acid (DHB)
Optimal Mass Range < 4,000 Da (Peptides)> 10,000 Da (Intact Proteins), Glycans
Ionization Energy High ("Hot" matrix, promotes ISD)Low ("Cool" matrix, soft ionization)
Crystal Morphology Small, uniform microcrystalsLarge, heterogeneous needle-like crystals
Salt Tolerance Low (Requires thorough sample desalting)High (Tolerates moderate buffer salts)
Unique Reactivity Forms +189 Da adducts with free -SH[1]Chemically inert to target analytes
Primary Application Disulfide mapping, Peptide Mass FingerprintingIntact glycoproteins, PTM profiling[4]

Experimental Workflows: Self-Validating Systems

The following protocols are designed as self-validating systems. The causality behind each step is explained to ensure you understand why the chemistry works, allowing for real-time troubleshooting at the bench.

MatrixWorkflow Start Protein Sample Branch1 Goal: Disulfide Mapping (3-HCCA Path) Start->Branch1 Branch2 Goal: Intact Mass / PTMs (DHB Path) Start->Branch2 Red DTT Reduction (Expose free -SH groups) Branch1->Red HCCA Apply 3-HCCA Matrix (Michael Addition) Red->HCCA Result1 MALDI-TOF MS: Detect +189 Da Adducts HCCA->Result1 Desalt TFA Desalting (Preserve native structure) Branch2->Desalt DHB Apply DHB Matrix (Dried Droplet Method) Desalt->DHB Result2 MALDI-TOF MS: Detect Intact Mass DHB->Result2

Workflow comparison: 3-HCCA for disulfide mapping vs. DHB for intact protein analysis.
Protocol 1: Disulfide Bond Mapping via 3-HCCA Matrix Adducts

This protocol utilizes the unique reactivity of 3-HCCA to map disulfide linkages without the need for complex alkylation steps.

  • Disulfide Reduction : Incubate the protein sample (1–10 pmol) with 10 mM Dithiothreitol (DTT) in 50 mM ammonium bicarbonate at 37°C for 1 hour.

    • Causality: This reduces native disulfide bonds to free sulfhydryl (-SH) groups. Do not add iodoacetamide (alkylation). The free -SH groups must remain unprotected for the matrix reaction to occur[2].

  • Matrix Preparation : Dissolve 3-HCCA in 50% Acetonitrile (ACN) / 0.1% Trifluoroacetic Acid (TFA) to a final concentration of 5 mg/mL.

  • Co-Crystallization : Spot 1 µL of the reduced sample onto the MALDI target plate, immediately followed by 1 µL of the 3-HCCA matrix. Allow it to dry at room temperature.

    • Causality: As the solvent evaporates, the high local concentration of 3-HCCA drives a Michael addition reaction with the free cysteines[1].

  • MS Acquisition : Acquire spectra in positive ion reflectron mode.

    • Validation: Calculate the number of disulfide bonds by identifying mass shifts. Every +189 Da shift corresponds to one reduced cysteine. Dividing the total mass shift by 378 Da (2 × 189 Da) yields the exact number of disulfide bonds in the parent peptide[1].

Protocol 2: Intact Glycoprotein Profiling using DHB

This protocol leverages DHB's "cool" ionization to prevent the loss of fragile modifications (e.g., glycosylation) during intact mass analysis.

  • Sample Desalting : Purify the intact glycoprotein (10–50 pmol) using C4 reverse-phase ZipTips. Elute directly into a clean microcentrifuge tube.

  • Matrix Preparation : Prepare a 20 mg/mL solution of DHB in 30% ACN / 0.1% TFA.

    • Causality: DHB requires a significantly higher concentration than HCCA (20 mg/mL vs 5 mg/mL) to form its characteristic crystalline lattice and successfully encapsulate larger macromolecules[4].

  • Deposition (Dried Droplet) : Apply 1 µL of the sample to the target, followed by 1 µL of DHB matrix. Allow to dry slowly.

  • Sweet-Spot Hunting : Place the target in the mass spectrometer.

    • Causality: Because DHB crystallizes heterogeneously into long needles, analytes are pushed to the crystal edges during solvent evaporation (the "coffee ring" effect). You must manually direct the laser to the rim of the DHB crystals—the "sweet spots"—to achieve optimal signal-to-noise ratios[5].

  • MS Acquisition : Acquire spectra in positive ion linear mode. The soft ionization of DHB will yield intact mass peaks with minimal low-mass background noise[4].

Conclusion

Your choice between 3-HCCA and DHB should be dictated entirely by the structural questions you are asking. If your goal is to map the primary sequence and quickly determine disulfide bond connectivity through reactive matrix adducts, 3-HCCA is an indispensable tool. However, if you are analyzing intact proteins, profiling complex glycoforms, or working with samples containing residual salts, the protective, cool ionization of DHB remains the gold standard.

References

  • [A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry - PubMed] - nih.gov:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy4XI9Sk1J8MiFYaSyedjHDaxPF5QjSeVYOCT7_kbcRRJVu08Msp497tV078K8tc7i7NSDPWw1NfEJMt3EfY3wsplxOKWyJesEydBjuebj8fKOEEiL7_SN4ygVyoZLC0aBhbij]
  • [Determination of Peptide and Protein Disulfide Linkages by MALDI Mass Spectrometry] - researchgate.net:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGClxUXR91dSI0D8YhBbG5wSam85jtXLD6NSnKnyM7c-ADmBa1si1MIVBiYgiuKfQmmy8-TM5uCckt412Ml9nyMdMg0v1ebq_8V7LGMm9s9x24ElDdMvWPslaHvp2DcT8ku-sqTinM5glphf9iG9LsFEbfcey6EnepQgyjeAIlBHZ8TaFaC9uafEh4Gp_wimNswIuHoJqRtDjGV1_5f9eBpYwulUR0SJh_1rnhFVXO95LYHF-gcvqid63QOKzl_gwNi]
  • [CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS | Spectroscopy Online] - spectroscopyonline.com:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE64-PRhoilM5Sz8ia5zq3SA9HPoLo_hKBhLu2_pyZxNQLuBKFT_A3m2_-tkWsg4zsTGeBfQDjrty33y1oIJS0nQFsfixgOR-D0Ox1KuEC8AR0y8CQlCpuJ9k0x6cc71_VjdBtSZ5TY32FWMm4waJooClYmx-RK4THIkEBRt7jpSPAA51KTauHGgH12p2MXxtWuIFtiDq2ooxflHNz1o8CrDs4gVOwVyZY8rWCCPypxsoNHmqej6F9VhOw5dsBfa1J5u32nklk=]
  • [A Head-to-Head Comparison of MALDI Matrices: Optimizing Reproducibility for Your Proteomics Experiments - Benchchem] - benchchem.com:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUBMX2uZj9YB-w1_LiOwbVZKoheh2Ne7K5o2Sn9n0GopC-Xr_n98YmlexopMYuxNYp9GThxLz1ahNt9ViWA-XBvhW-OHUeFtYht79moTLOhjjEBYk6-ua0q2zXSu65d_OMCvw7_08F0T5GGgfAXfM3x731_sXKJx8cuc5kQhA0gHE4-G03TqLmNauvkte5jd4MzRXflAHBzC6Sx7muQ1O5A06SYWndL93oem1wsgXvFMKrM_8YwxWfw1ki5MI5yV5Ir30=]
  • [Sample preparation strategies in MALDI - MassTech] - apmaldi.com:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ9a2-I9ciBxCt0F-ZkTCBy-Q8WoMChUUnhqwizDL3koMbQFWlemTik85FOMqzXcTST0Dj2XOgg-RjG97bKdgGqS_1d7J5N5driFVyNsX4Am4snafkDfBqVqJ078Dj87g1CBjcbDu_kzSXc76G4UuhIJbJtnHUjx69HWKAca1t3glhjuJ0oWYw]

Sources

A Senior Application Scientist's Guide to Mass Spectra Validation of α-Cyano-4-hydroxycinnamic Acid (HCCA)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in mass spectrometry, the integrity of their data is paramount. This guide provides an in-depth, objective comparison and validation of α-cyano-4-hydroxycinnamic acid (HCCA), a cornerstone matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. We will delve into the foundational principles of HCCA's performance, provide actionable protocols for its validation, and compare it against common alternatives, supported by experimental insights.

Understanding HCCA in MALDI Mass Spectrometry

α-Cyano-4-hydroxycinnamic acid (HCCA or CHCA) is a widely used matrix, particularly for the analysis of peptides and proteins with molecular weights up to 20 kDa.[1][2] Its popularity stems from its high ionization efficiency, especially for peptides in the 700 to 3,500 Da mass range, often leading to strong signals for low-abundance analytes.[3]

The fundamental mechanism of MALDI-MS relies on the co-crystallization of an analyte with a matrix. The matrix, in this case HCCA, absorbs the laser energy, leading to a soft ionization and transfer of the analyte into the gas phase. However, the matrix itself can ionize and form adducts, particularly with sodium and potassium ions, which can interfere with the interpretation of the mass spectrum, especially at low analyte concentrations.[4]

The Importance of Mass Spectra Validation

Validation of the HCCA mass spectrum is a critical first step in any MALDI-MS experiment. It ensures the purity of the matrix, identifies potential contaminants, and provides a baseline for distinguishing analyte peaks from matrix-related signals. A well-characterized matrix spectrum is the foundation of reliable and reproducible results.

The Signature Mass Spectrum of HCCA

A pure HCCA matrix will exhibit a characteristic mass spectrum. Key features to identify include:

  • Protonated Molecular Ion ([M+H]⁺): The primary peak for HCCA will be its protonated molecular ion at a mass-to-charge ratio (m/z) of approximately 190.17, corresponding to its molecular weight of 189.17 g/mol .[5][6]

  • Matrix Clusters and Adducts: It is common to observe clusters of matrix molecules and adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[4][7] These adducts are often more prevalent in the m/z 800-1100 range.[4] The presence of these adducts can be minimized through the use of additives like ammonium monobasic phosphate or ammonium dibasic citrate.[4]

  • Fragmentation: HCCA is considered a "hard" matrix, meaning it can induce fragmentation of the analyte, particularly for larger molecules.[8] This property, however, makes it well-suited for post-source decay (PSD) analysis.[8]

Experimental Protocol: Acquiring a Validated HCCA Mass Spectrum

This protocol provides a standardized method for preparing and analyzing a pure HCCA solution to obtain a reference mass spectrum.

Objective: To generate a clean, validated mass spectrum of HCCA, identifying its characteristic peaks and common adducts.

Materials and Reagents:
  • High-purity α-Cyano-4-hydroxycinnamic acid (HCCA)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), 0.1% aqueous solution

  • Ultrapure water

  • MALDI target plate

Instrumentation:
  • MALDI-TOF Mass Spectrometer

Protocol Workflow:

Caption: Workflow for HCCA Mass Spectrum Validation.

Step-by-Step Methodology:
  • Prepare HCCA Matrix Solution:

    • Create a saturated solution of HCCA in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in water.[1]

    • Vortex the solution thoroughly to ensure complete dissolution.[9]

    • If any solid remains, centrifuge the solution and use the supernatant.[9]

  • Sample Spotting (Dried-Droplet Method):

    • Pipette 0.5 to 1.0 µL of the HCCA matrix solution onto a spot on the MALDI target plate.[9][10]

  • Crystallization:

    • Allow the droplet to air dry completely at room temperature. This will result in the formation of a crystalline spot.[10]

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire a mass spectrum in positive ion mode over a mass range of m/z 100-1500.

  • Spectrum Validation:

    • Identify the protonated molecular ion [M+H]⁺ of HCCA at m/z ~190.2.

    • Identify common adducts, such as [M+Na]⁺ at m/z ~212.2 and [M+K]⁺ at m/z ~228.3.

    • Observe for any unexpected peaks that may indicate contamination in the matrix or solvents.

HCCA in Comparison: A Head-to-Head with Alternative Matrices

While HCCA is a workhorse for peptide analysis, other matrices offer advantages for different applications. The choice of matrix is a critical determinant of experimental success.[3]

MatrixPrimary ApplicationAdvantagesDisadvantages
α-Cyano-4-hydroxycinnamic acid (HCCA) Peptides (700-3,500 Da)[3]High ionization efficiency, good resolution.[3][8]Can induce fragmentation, significant matrix signals in the low mass range.[3][8]
Sinapinic Acid (SA) Proteins and large molecules (>10,000 Da)[3]"Softer" ionization with less fragmentation, forms homogeneous crystals.[3][8]Tends to form adducts with analytes.[8]
2,5-Dihydroxybenzoic Acid (DHB) Peptides, glycoproteins, and glycans[8][11]High salt tolerance, produces fewer background signals in the low m/z region.[8][12]Forms large, needle-like crystals leading to lower resolution.[8]
Experimental Insights:
  • HCCA vs. DHB for Peptides: For peptide mass fingerprinting, DHB can often reveal more signals in the lower m/z region and is preferred for post-translational modification (PTM) studies.[12] Conversely, HCCA is often more efficient in ionization, resulting in higher signal intensity, making it preferable for low-abundance peptides.[12] Some studies have shown that a mixture of HCCA and DHB can improve sensitivity and reproducibility.[3][12]

  • HCCA vs. SA for Proteins: HCCA's "hard" ionization makes it less suitable for large proteins, where Sinapinic Acid's "softer" ionization preserves the integrity of the molecule.[8]

  • Emerging Alternatives: 4-chloro-α-cyanocinnamic acid (Cl-CCA) has shown superior performance to HCCA in terms of sensitivity and sequence coverage, especially for acidic and phosphorylated peptides.[9][13][14]

Troubleshooting Common HCCA Mass Spectra Issues

  • Abundant Matrix Adducts: The presence of sodium and potassium adducts is common.[4] To mitigate this, consider using matrix additives like ammonium salts.[4]

  • Poor Signal-to-Noise: This can result from suboptimal matrix-to-analyte ratio or poor co-crystallization. Experiment with different spotting techniques, such as the dried-droplet or sandwich method.[1][15]

  • In-source Decay (ISD): For some applications, the fragmentation caused by HCCA can be undesirable. Adding serine to the matrix solution can help reduce ISD.[11]

Conclusion: A Strategic Approach to Matrix Selection

The validation of your HCCA mass spectrum is a non-negotiable step for ensuring data quality. While HCCA remains a gold standard for peptide analysis, a thorough understanding of its characteristics and a comparative knowledge of alternative matrices are essential for optimizing your MALDI-MS experiments. The following decision-making workflow can guide your matrix selection process.

Matrix_Selection start Start: Define Analyte peptide Peptide Analysis? start->peptide protein Large Protein (>10 kDa)? start->protein glycoprotein Glycoprotein/Glycan? start->glycoprotein peptide_mass Mass Range? peptide->peptide_mass use_sa Use Sinapinic Acid (SA) protein->use_sa use_dhb_glyco Use DHB glycoprotein->use_dhb_glyco low_mass Low Abundance or < 3.5 kDa peptide_mass->low_mass Yes high_mass PTM or Low m/z peptide_mass->high_mass No use_hcca Use HCCA low_mass->use_hcca use_dhb Consider DHB or HCCA/DHB Mixture high_mass->use_dhb

Caption: Decision workflow for MALDI matrix selection.

By following the protocols and comparative data presented in this guide, researchers can confidently validate their HCCA mass spectra and make informed decisions about matrix selection, ultimately leading to more accurate and reproducible results.

References

  • Spectroscopy Online. (2020, November 16). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. [Link]

  • Rutgers-Newark Chemistry. MALDI Matrices. [Link]

  • Bruker. Instructions for Use Bruker Matrix HCCA, portioned. [Link]

  • Journal of the American Society for Mass Spectrometry. (2004, March 1). MALDI post-source decay and LIFT-TOF/TOF investigation of α-cyano-4-hydroxycinnamic acid cluster interferences. [Link]

  • ResearchGate. MALDI-TOF mass spectra of α-cyano-4-hydroxycinnamic acid (A) and SCCPs.... [Link]

  • Journal of Biomolecular Techniques. (2003, December 15). Alpha-cyano-4-hydroxycinnamic acid (α-CHCA). [Link]

  • PMC. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. [Link]

  • MassTech. Sample preparation strategies in MALDI. [Link]

  • PubMed. (2009, July 15). Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry. [Link]

  • University of Illinois Urbana-Champaign. MALDI-TOF Sample Preparation. [Link]

  • Bruker Daltonics. Bruker Daltonics. [Link]

  • ResearchGate. (2025, August 7). CHCA or DHB? Systematic comparison of the two most commonly used matrices for peptide mass fingerprint analysis with MALDI MS | Request PDF. [Link]

  • ResearchGate. (2025, August 7). Aniline/ α -cyano-4-hydroxycinnamic acid is a highly versatile ionic liquid for matrix-assisted laser desorption/ionization mass spectrometry | Request PDF. [Link]

  • University of California, Irvine. MALDI Ionization Mechanisms Investigated by Comparison of Isomers of Dihydroxybenzoic Acid. [Link]

  • PMC. Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix‐assisted laser desorption/ionization mass spectrometry. [Link]

  • Wikipedia. α-Cyano-4-hydroxycinnamic acid. [Link]

  • Protocols.io. (2023, January 24). Automatic Deposition of CHCA Matrix for MALDI Analysis of Lipids. [Link]

  • Analytical Chemistry. (2021, June 7). Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets. [Link]

  • Bruker Store. a-Cyano-4-hydroxycinnamic acid, 1g. [Link]

  • National Institutes of Health. Alpha-Cyano-4-Hydroxycinnamic Acid | C10H7NO3 | CID 2102 - PubChem. [Link]

Sources

C13 NMR chemical shifts of alpha-cyano-3-hydroxycinnamic acid

Comparative Guide: C13 NMR Chemical Shifts of -Cyano-3-Hydroxycinnamic Acid

Executive Summary
  • Primary Application: Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

  • Chemical Distinction: 3-CHCA is the meta-hydroxy isomer; 4-CHCA is the para-hydroxy isomer.

  • NMR Utility:

    
    C NMR is the definitive method for distinguishing these isomers, as the position of the hydroxyl group significantly alters the aromatic carbon resonances and the electronic environment of the 
    
    
    -carbon.
Technical Deep Dive: C NMR Spectral Analysis

The introduction of the electron-withdrawing cyano group (-CN) at the

Table 1: Comparative

C NMR Chemical Shifts (ppm)

Solvent: DMSO-d

Carbon Position

-Cyano-3-Hydroxycinnamic Acid (3-CHCA) [Calculated]

-Cyano-4-Hydroxycinnamic Acid (4-CHCA) [Experimental]
3-Hydroxycinnamic Acid (Precursor) [Experimental]
C=O (Carboxyl) 164.5 - 165.0 163.6 167.5
C-OH (Phenolic) 157.5 - 158.0 161.9 157.7

-Carbon (Ar-CH=)
150.0 - 152.0 152.0 144.1
Aromatic C2/C6 115.0 - 130.0 132.5 / 134.0114.5 / 119.4
Nitrile (-CN) 116.0 - 118.0 116.5 N/A

-Carbon (=C-CN)
100.0 - 105.0 101.0 119.4

Critical Insight: The defining feature of both


-cyano derivatives is the significant upfield shift  of the 

-carbon (to ~100 ppm) compared to the precursor (~119 ppm). This is due to the anisotropic shielding effect of the triple-bonded nitrile group. Conversely, the

-carbon is deshielded (shifted downfield to ~152 ppm) due to extended conjugation.
Structural Impact on Chemical Shifts
  • Isomer Differentiation (3- vs 4-): The key differentiator is the C-OH signal .

    • In 4-CHCA , the hydroxyl is para, resonating further downfield (~162 ppm) due to the direct resonance contribution into the conjugated system.

    • In 3-CHCA , the hydroxyl is meta, resonating slightly upfield (~158 ppm) as it relies primarily on inductive effects.

  • Solvent Effects: Data is presented in DMSO-d

    
     . Using Methanol-d
    
    
    will typically result in a 0.5–2.0 ppm shift due to hydrogen bonding differences with the phenolic -OH.
Experimental Protocol: NMR Sample Preparation

To ensure high-resolution spectra and prevent aggregation (common with cinnamic acid derivatives), follow this self-validating protocol.

Reagents & Equipment
  • Analyte:

    
    -Cyano-3-hydroxycinnamic acid (Solid, >98% purity).
    
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Tube: 5mm Precision NMR tube (High-throughput grade or better).

Step-by-Step Workflow
  • Massing: Weigh 15–20 mg of 3-CHCA into a clean vial.

    • Why: Cinnamic acids have limited solubility; 20 mg ensures sufficient signal-to-noise (S/N) for

      
      C without saturation.
      
  • Solvation: Add 0.6 mL of DMSO-d

    
    .
    
    • Technique: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes at room temperature.

    • Check: Solution must be optically clear yellow/amber. Any turbidity indicates undissolved matrix crystals which will broaden peaks.

  • Transfer: Filter through a glass wool plug into the NMR tube if any particulate remains.

  • Acquisition Parameters (400 MHz Instrument):

    • Pulse Sequence: zgpg30 (Proton-decoupled

      
      C).
      
    • Scans (NS): Minimum 1024 scans (due to lower sensitivity of

      
      C).
      
    • Relaxation Delay (D1): 2.0 seconds (allows relaxation of quaternary carbons like C-CN and C=O).

Visualization: Structural Pathways & Logic

The following diagram illustrates the structural relationship and the specific NMR shift logic used to distinguish the isomers.

NMR_LogicPrecursor3-Hydroxycinnamic Acid(No CN Group)ReactionKnoevenagel Condensation(+ Cyano Group)Precursor->ReactionProduct33-CHCA (Meta)Target IsomerReaction->Product3Meta-OH PrecursorProduct44-CHCA (Para)Standard MatrixReaction->Product4Para-OH PrecursorAlphaShiftAlpha-C Shift:119 ppm -> 100 ppm(Shielding by CN)Product3->AlphaShiftBetaShiftBeta-C Shift:144 ppm -> 152 ppm(Deshielding)Product3->BetaShiftOH_DiffC-OH Difference:Meta: ~158 ppmPara: ~162 ppmProduct3->OH_DiffProduct4->OH_Diff

Caption: Structural evolution and NMR chemical shift logic distinguishing 3-CHCA from its precursor and its 4-isomer counterpart.

References
  • Mojica, E. R. E., Vedad, J., & Desamero, R. Z. B. (2015).[2][3] "Vibrational analysis of

    
    -cyanohydroxycinnamic acid." Journal of Molecular Structure, 1098, 206-212. Link
    
  • Sigma-Aldrich. "

    
    -Cyano-4-hydroxycinnamic acid Product Specification & NMR." Merck KGaA. Link
    
  • National Institute of Standards and Technology (NIST). "

    
    -Cyano-3-hydroxycinnamic acid Spectral Data." NIST Chemistry WebBook, SRD 69. Link
    
  • ChemicalBook. "

    
    -Cyano-4-hydroxycinnamic acid 
    
    
    C NMR Spectrum." Link

melting point determination of alpha-cyano-3-hydroxycinnamic acid

Technical Assessment: Melting Point Determination of -Cyano-3-Hydroxycinnamic Acid (3-CHCA)

Executive Summary

Objective: To establish a robust protocol for determining the melting point (MP) of

Core Insight: Unlike stable organic solids that exhibit a sharp liquidus transition, 3-CHCA exhibits a decomposition-dependent melting profile .[1][2] Accurate determination requires distinguishing between the onset of thermal degradation (browning) and the thermodynamic phase transition. This guide compares the thermal behavior of 3-CHCA against its positional isomer (4-CHCA) and Sinapinic Acid, demonstrating that Differential Scanning Calorimetry (DSC) offers superior resolution over capillary methods for this compound.[1][2]

Target Audience: Analytical Chemists, QC Scientists, and Mass Spectrometry Core Managers.

Technical Context & Chemical Identity

The position of the hydroxyl group (meta- vs. para-) significantly alters the crystal lattice energy and thermal stability of the cyanocinnamic acid scaffold.[1][2]

Feature

-Cyano-3-hydroxycinnamic acid (3-CHCA)

-Cyano-4-hydroxycinnamic acid (4-CHCA)
CAS Number 54673-07-3 28166-41-8
Role Specialized Matrix / Synthetic IntermediateStandard Peptide MALDI Matrix
Thermal Stability Lower (Less resonance stabilization)Higher (Para-resonance stabilization)
Melting Point 222°C – 233°C (Decomposes) 250°C – 253°C

Mechanistic Note: The 3-hydroxy isomer lacks the direct resonance conjugation with the cyano-acrylate moiety found in the 4-hydroxy isomer.[1][2] This results in a lower lattice energy, leading to a lower melting point and earlier onset of thermal decomposition (decarboxylation).

Comparative Performance: 3-CHCA vs. Alternatives

The "performance" in this context refers to the thermal stability profile and the clarity of the melting transition , which dictates the ease of purity analysis.

Table 1: Thermal Profile Comparison

Data synthesized from supplier certificates (Thermo, PureSynth) and standard thermodynamic data.[1]

Product / AlternativeMelting Point Range (

)
Decomposition BehaviorSuitability for Visual MP Method
3-CHCA (Product) 222 – 233 °C High (Browns before melting)Low (Subjective endpoint)
4-CHCA (Alternative 1)250 – 253 °CModerate (Melts then chars)Medium
Sinapinic Acid (Alternative 2)203 – 205 °CLow (Sharp transition)High
2,5-DHB (Alternative 3)205 – 207 °CVery Low (Clear melt)High

Analysis: 3-CHCA presents the most difficult characterization challenge among common cinnamic acid derivatives.[1][2] The wide range reported in literature (222–233°C) is often an artifact of varying heating rates; faster heating rates often yield higher observed MPs by delaying the visual onset of decomposition.

Experimental Protocols

Method A: Capillary Melting Point (Standard QC)

Best for: Routine purity checks in resource-constrained labs.[1][2]

Prerequisites:

  • Calibrated Melting Point Apparatus (e.g., Stuart SMP30 or Buchi M-565).[1][2]

  • Glass capillaries (sealed one end).[2]

  • Sample: Dried 3-CHCA (Desiccated >24h).

Protocol:

  • Sample Loading: Grind 3-CHCA to a fine powder. Fill capillary to a height of 2–3 mm.[2][3] Compact by tapping (packing density affects heat transfer).[2]

  • Fast Ramp: Heat rapidly (10°C/min) to 200°C (approx. 20°C below expected

    
    ).
    
  • Stabilization: Hold at 200°C for 60 seconds to equilibrate.

  • Slow Ramp: Ramp at 1.0 °C/min . Crucial: Higher rates will overshoot the decomposition point.

  • Observation:

    • Phase 1 (Sintering): Powder contracts/darkens (~215°C).[2]

    • Phase 2 (Meniscus): First liquid visible.[2][4] Record as

      
      . 
      
    • Phase 3 (Clear Point): Complete liquefaction (often accompanied by bubbling/gas evolution due to decarboxylation).[2] Record as

      
      . 
      

Acceptance Criteria: A range (

2
Method B: Differential Scanning Calorimetry (DSC) (Gold Standard)

Best for: Drug development and rigorous validation.[1][2]

Protocol:

  • Pan Preparation: Weigh 2–5 mg of 3-CHCA into an aluminum pan. Crimped, pinhole lid is recommended to allow escape of decomposition gases (CO2).

  • Reference: Empty crimped aluminum pan.

  • Program:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 250°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Data Analysis: Identify the endothermic peak.

    • 3-CHCA Characteristic: Look for a sharp endotherm (melting) immediately followed by or overlapping with an erratic exotherm/baseline shift (decomposition).[1][2]

    • Purity Calculation: Use the Van 't Hoff equation on the leading edge of the melting endotherm (purity determination by melting point depression).

Decision & Validation Workflow

The following diagram outlines the logic for selecting the appropriate MP determination method and interpreting the results for 3-CHCA.

CHCA_ValidationStartStart: 3-CHCA Purity CheckMethod_SelectSelect MethodStart->Method_SelectCapillaryCapillary Method(Visual)Method_Select->CapillaryRoutine QCDSCDSC Analysis(Thermodynamic)Method_Select->DSCHigh Precision/R&DResult_CapObserved Range(T_clear - T_onset)Capillary->Result_CapResult_DSCEndotherm ProfileDSC->Result_DSCDecision_PassPASS: Purity > 98%Proceed to MS/SynthesisResult_Cap->Decision_PassRange < 3°C(e.g., 222-224°C)Decision_FailFAIL: Recrystallize(Solvent: EtOH/Water)Result_Cap->Decision_FailRange > 3°Cor Browning < 215°CResult_DSC->Decision_PassSharp PeakSingle EndothermResult_DSC->Decision_FailBroad Peakor Pre-melt shoulder

Figure 1: Decision logic for validating

Data Summary & Interpretation

When interpreting your experimental data, reference these standard values. Note that "Literature" values vary by source due to the decomposition nature of the compound.

ParameterSpecification (High Purity)Common Failure ModeCause of Failure
Onset Temperature


Residual Solvent / Moisture
Melting Range


Isomeric impurity (4-CHCA) or synthesis byproducts
Visual Appearance Yellow melt, bubblingDark brown/Black charExcessive heating rate or thermal instability

Key Finding: If your sample melts significantly higher (>240°C), suspect contamination with the 4-hydroxy isomer (4-CHCA), which melts at ~250°C. If it melts significantly lower (<210°C), suspect residual solvent (often Ethanol or Acetonitrile from recrystallization).[1][2]

References

  • Thermo Scientific Chemicals. Alpha-Cyano-3-hydroxycinnamic acid, 98% Product Specifications. Fisher Scientific.[5] Retrieved from

  • PureSynth Research Chemicals. Alpha-Cyano-3-Hydroxycinnamic Acid 98.0%(HPLC) Properties. Retrieved from

  • National Institute of Standards and Technology (NIST). α-Cyano-3-hydroxycinnamic acid - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21338270: (Z)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid.[1][2] Retrieved from [1]

  • Buchi Labortechnik AG.Melting Point Determination: A compliant and reliable method for purity control. Technical Note 115/2020. (General protocol reference).

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of α-Cyano-3-hydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our focus is often on the successful execution of experiments. However, the lifecycle of a chemical in our laboratories extends beyond its use at the bench. The proper disposal of reagents like α-Cyano-3-hydroxycinnamic acid is not merely a logistical task but a critical component of our commitment to safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, experience-driven framework for managing this chemical's waste stream, ensuring that its disposal is as meticulous as its application.

Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a substance is the foundation of its safe handling and disposal. α-Cyano-3-hydroxycinnamic acid, while a valuable tool, possesses a multi-faceted hazard profile that dictates a cautious approach.

  • Toxicity and Irritation: The primary concern is its toxicity. Safety Data Sheets (SDS) consistently classify this compound as harmful or toxic if swallowed, inhaled, or absorbed through the skin[1][2]. It is also a known skin, eye, and respiratory irritant[2][3][4][5][6]. Direct contact can lead to irritation, and inhalation of dust can compromise the respiratory tract. Some evidence also suggests it may cause an allergic skin reaction[2]. These properties make casual disposal in standard waste or drains an unacceptable risk to personnel and the public.

  • Environmental Hazard: Beyond immediate human health, improper disposal poses an environmental threat. Some cinnamic acid derivatives are classified as harmful to aquatic life[7]. Therefore, allowing the compound to enter drains or waterways is strictly prohibited and violates fundamental environmental regulations[2][7][8].

The causality is clear: because the compound is toxic, irritant, and an environmental hazard, it cannot be treated as benign waste. It must be managed as hazardous chemical waste from the point of generation to its final destruction.

Pre-Disposal Operations: Systematic Containment and Labeling

Proper disposal begins long before the waste leaves your lab. It starts with systematic collection and containment.

Step-by-Step Waste Accumulation Protocol:

  • Select an Appropriate Waste Container:

    • Compatibility is Key: Use only containers made of materials chemically compatible with α-Cyano-3-hydroxycinnamic acid, such as glass or high-density polyethylene (HDPE). The original manufacturer's container is often an excellent choice once empty[9].

    • Integrity and Closure: The container must be in good condition, free of cracks or damage, and possess a secure, leak-proof screw-top cap[10]. Open beakers or flasks are not suitable for waste accumulation[9].

  • Labeling for Safety and Compliance:

    • Clarity is Paramount: Before any waste is added, the container must be clearly labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "alpha-Cyano-3-hydroxycinnamic acid"

      • The specific hazard(s): "Toxic," "Irritant"

      • The accumulation start date (the date the first drop of waste enters the container)

    • Your institution's Environmental Health & Safety (EHS) department may provide standardized labels.

  • Segregation from Incompatibles:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab[10][11].

    • Crucially, segregate it from incompatible materials like strong acids, bases, and oxidizing agents to prevent dangerous reactions[12]. This can be achieved through physical distance or the use of secondary containment bins[9].

The Core Disposal Protocol: A Step-by-Step Workflow

This protocol outlines the physical process of collecting and preparing α-Cyano-3-hydroxycinnamic acid waste for final disposal.

  • Don Personal Protective Equipment (PPE): Before handling the chemical in any form, wear the appropriate PPE. Refer to the table below for a summary, but at a minimum, this includes a lab coat, chemical-resistant gloves (inspect before use), and chemical safety goggles[1][6][13].

  • Collect Waste Material:

    • Solid Waste: Carefully sweep or scoop unused solid α-Cyano-3-hydroxycinnamic acid and place it directly into your labeled hazardous waste container. Minimize the generation of dust during this process[1][6][8].

    • Contaminated Labware: Items like weigh boats, contaminated gloves, and pipette tips should also be placed in the designated solid waste container. Do not dispose of these items in the regular trash.

  • Secure and Store the Container:

    • Once waste is added, ensure the container cap is tightly sealed to prevent leaks or the release of vapors[3][4].

    • Return the container to its designated, segregated spot in the SAA. Keep the container closed at all times unless actively adding waste.

  • Arrange for Professional Disposal:

    • Do Not Treat In-House: Laboratory-scale treatment of hazardous waste is often prohibited by regulations[14]. The only sanctioned method for final disposal is through a licensed and certified professional waste disposal service[8][15][16].

    • Follow Institutional Procedures: Contact your institution's EHS department to schedule a waste pickup. They will handle the logistics of transporting the waste to a facility where it will be properly destroyed, typically via high-temperature incineration with appropriate scrubbers to neutralize harmful byproducts[8][13].

This systematic process creates a self-validating system, ensuring that from the moment waste is generated, it is contained, identified, and managed in a way that is safe and compliant.

Data Presentation: Hazard and PPE Summary

The following table summarizes the key hazard classifications and corresponding protective measures for α-Cyano-3-hydroxycinnamic acid.

Hazard ClassificationGHS Hazard Statement CodeKey Precautionary StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) H301+H311+H331 or H302/H312/H332P261: Avoid breathing dust.P280: Wear protective gloves/clothing/eye protection.Chemical-resistant gloves, Lab coat, Respirator (if dust is generated).
Skin Irritation H315P264: Wash skin thoroughly after handling.P302+P352: IF ON SKIN: Wash with plenty of water.Chemical-resistant gloves, Lab coat.
Serious Eye Irritation H319P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water.Safety glasses with side-shields or Chemical Goggles.
Respiratory Irritation H335P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.Use in a chemical fume hood or with local exhaust ventilation.
Skin Sensitization H317P272: Contaminated work clothing must not be allowed out of the workplace.P333+P313: If skin irritation or rash occurs: Get medical advice.Chemical-resistant gloves.

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing α-Cyano-3-hydroxycinnamic acid waste from identification to final disposal.

cluster_collection A Waste Identified (α-Cyano-3-hydroxycinnamic acid) B Assess Waste Form A->B C Unused Solid Chemical or Contaminated Dry Labware B->C Routine Waste D Accidental Spill B->D Emergency E 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->E D->E F 2. Collect Waste Material (Minimize Dust Generation) E->F G 2a. Control Spill & Clean Up (Use absorbent, sweep, do not add water) E->G H 3. Place in a Labeled, Closed Hazardous Waste Container F->H G->H I 4. Store in Designated Satellite Accumulation Area (SAA) H->I J 5. Contact EHS for Pickup by Licensed Disposal Service I->J

Caption: Decision workflow for α-Cyano-3-hydroxycinnamic acid waste management.

Regulatory Framework and Final Responsibility

The procedures outlined here are designed to comply with major regulatory frameworks, principally the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA)[16][17]. RCRA establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (your institution) is legally responsible for it until its ultimate destruction[16].

For academic institutions, specific regulations under 40 CFR part 262, subpart K may apply, offering alternative standards for managing hazardous waste in laboratories[11]. Regardless of the specific framework, the core principles of proper identification, safe accumulation, and professional disposal remain the same.

Always consult your institution's EHS department. They are your primary resource for understanding local and federal requirements and will provide the specific procedures and services for compliant chemical waste disposal at your facility.

References

  • Material Safety Data Sheet - alpha-Cyano-3-hydroxycinnamic acid, 99%. Cole-Parmer.
  • Chemical Waste Disposal Guidelines for Educ
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.
  • Safety Data Sheet - α-Cyano-4-hydroxycinnamic Acid. Cayman Chemical.
  • trans-Cinnamic acid - SAFETY D
  • SAFETY DATA SHEET - M001. Manufacturer Not Specified.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Cinnamic Acid - SAFETY DATA SHEET. Breckland Scientific Supplies Ltd.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Proper Disposal of Cinnamic Acid: A Guide for Labor
  • chemical waste guidelines. Health, Safety & Risk Management, University of Minnesota.
  • SAFETY DATA SHEET - alpha-Cyano-4-methoxycinnamic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - α-Cyano-4-hydroxycinnamic Acid. TCI Chemicals.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • trans-Cinnamic acid - Safety D
  • Cinnamic Acid CAS No 140-10-3 MATERIAL SAFETY D
  • Disposal of Chemicals in the Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Regulation of Labor
  • Sigma C8982 - SAFETY D

Sources

Personal protective equipment for handling alpha-Cyano-3-hydroxycinnamicacid

Advanced Safety & Handling Protocol: -Cyano-3-hydroxycinnamic Acid

Scientific Context & Isomer Verification (Critical First Step)

Before proceeding with safety protocols, you must verify the specific isomer in your inventory. In high-throughput drug development and proteomics, "CHCA" is a colloquial shorthand often used interchangeably, but chemically distinct isomers exist.

  • 
    -Cyano-3-hydroxycinnamic acid (3-HCCA): CAS 54673-07-3 .[1][2][3][4] The meta-isomer. Often used in polymer chemistry, UV photoprotection research, and specific biochemical assays.[3]
    
  • 
    -Cyano-4-hydroxycinnamic acid (4-HCCA): CAS 28166-41-8 .[5] The para-isomer. The global standard matrix for MALDI-TOF MS of peptides.
    

Operational Risk: Using the 3-isomer (meta) instead of the 4-isomer (para) in MALDI applications can alter crystallization kinetics and ionization efficiency, potentially compromising spectral data integrity. Verify your CAS number immediately.

Hazard Profile & Risk Assessment

While

Table 1: GHS Hazard Classification (CAS 54673-07-3)

Hazard CategoryH-CodeHazard StatementOperational Implication
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.Systemic absorption is possible. Do not handle on open benches.
Skin Irritation H315Causes skin irritation.[6][7][8][9]Direct contact causes dermatitis; powder adheres to moisture on skin.
Eye Irritation H319Causes serious eye irritation.[6][7][8]Fine dust particles can bypass standard safety glasses.
STOT-SE H335May cause respiratory irritation.[7]Inhalation of dust triggers mucosal inflammation.
Personal Protective Equipment (PPE) Strategy
A. Respiratory Protection (The Primary Vector)[6]
  • Risk: The powder is light, electrostatic, and easily aerosolized during weighing.

  • Protocol:

    • Primary Control: All weighing must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).

    • Secondary Control: If hood access is restricted, use a NIOSH N95 or P100 particulate respirator . Surgical masks are insufficient as they do not seal against fine chemical dust.

B. Hand Protection (The Barrier)
  • Recommendation: Nitrile Gloves (Minimum thickness 0.11 mm) .[10]

  • Causality:

    • Chemical Resistance: Nitrile offers excellent resistance to the powder. If dissolving in Acetonitrile (ACN) or Trifluoroacetic Acid (TFA), nitrile provides superior splash protection compared to latex.

    • Data Integrity: Never use Latex. Latex proteins are common contaminants in mass spectrometry (keratins/polymers) and can ruin spectral baselines.

  • Technique: "Double-gloving" is recommended during solubilization. Remove the outer pair immediately if splashed with solvent.

C. Eye & Face Protection[6][8][9][10][11][12]
  • Recommendation: Chemical Safety Goggles (ANSI Z87.1 / EN 166) .

  • Causality: Standard safety glasses have gaps. Because 3-HCCA is a fine irritant powder, static electricity can cause particles to migrate around glasses and into the eyes. Goggles provide the necessary seal.

Operational Protocol: Safe Handling & Weighing

This workflow minimizes static discharge and aerosolization, ensuring both safety and precise stoichiometry.

GStartStart: Isomer Check(CAS 54673-07-3)PPEDon PPE:Nitrile Gloves + Goggles+ Lab CoatStart->PPEStaticStatic Control:Use Anti-static Gunor IonizerPPE->StaticPrevents AerosolWeighWeighing:Inside Fume Hood(Draft Shield Closed)Static->WeighSolventSolubilization:Add Solvent (ACN/TFA)SlowlyWeigh->SolventIf Solution Req.WasteDisposal:Solid -> Haz WasteLiquid -> Solvent WasteWeigh->WasteExcess PowderSolvent->Waste

Figure 1: Safe Handling Workflow ensuring containment of static powder and solvent mixtures.

Step-by-Step Procedure:
  • Static Neutralization: 3-HCCA is highly electrostatic. Before opening the vial, use an anti-static gun or wipe the spatula with an anti-static cloth. This prevents the powder from "jumping" out of the spatula, reducing inhalation risk.

  • Weighing: Place the balance inside the fume hood. If air currents disturb the balance, use a draft shield, but never turn off the hood fan while the chemical is open.

  • Solubilization: If preparing a matrix solution (e.g., 50% ACN, 0.1% TFA):

    • Add the solid to the tube first.

    • Add the solvent second.

    • Cap tightly and vortex. This prevents "puffing" of dry powder into the lab air.

  • Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) immediately after use. Dry dusting will only spread the chemical.

Emergency Response & Disposal

Table 2: Emergency Response Matrix

Incident TypeImmediate ActionFollow-up
Eye Contact Rinse cautiously with water for 15 minutes .[9] Lift eyelids.[9]Seek medical attention if irritation persists (H319).[7][12]
Skin Contact Wash with soap and plenty of water.[6][7][12] Remove contaminated clothing.[6][7][9][10][12]Monitor for dermatitis.
Inhalation Move person to fresh air.[6][7][8][9][11][12] Keep comfortable for breathing.[6][7][8][9][10][12]If breathing is difficult, call a POISON CENTER.
Spill (Solid) Do not dry sweep. Cover with wet paper towels to dampen, then wipe up.Dispose of towels as hazardous chemical waste.

Disposal Protocol:

  • Solid Waste: Dispose of pure 3-HCCA in the Solid Hazardous Waste container (labeled Toxic/Irritant).

  • Liquid Waste: If dissolved in organic solvents, dispose in Organic Solvent Waste (Halogenated or Non-Halogenated depending on TFA content).

  • Never flush down the drain.

References
  • National Institute of Standards and Technology (NIST). (2023).

    
    -Cyano-3-hydroxycinnamic acid Safety Data. NIST Chemistry WebBook, SRD 69. [Link]
    
  • PubChem. (2024). Compound Summary: (E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid (CAS 54673-07-3). National Library of Medicine. [Link]

  • PureSynth. (2024). Alpha-Cyano-3-Hydroxycinnamic Acid 98.0%(HPLC) Properties and Safety. [Link]

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